molecular formula C8H6BrN3 B3263537 1-(3-bromophenyl)-1H-1,2,4-triazole CAS No. 375857-96-8

1-(3-bromophenyl)-1H-1,2,4-triazole

Cat. No.: B3263537
CAS No.: 375857-96-8
M. Wt: 224.06 g/mol
InChI Key: YJQBLWWHFYAXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromophenyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-bromophenyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-bromophenyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQBLWWHFYAXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1-(3-Bromophenyl)-1,2,4-Triazole Derivatives: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique chemical properties, including its ability to act as a stable scaffold and participate in hydrogen bonding, make it a privileged structure in drug design.[3][4] When functionalized with a 3-bromophenyl group, a new class of derivatives emerges with significant potential across various therapeutic areas, including oncology and infectious diseases.[3][5] This guide provides an in-depth look at representative 1-(3-bromophenyl)-1,2,4-triazole derivatives, their synthesis, analytical characterization, and known biological relevance.

Representative Derivatives and Their CAS Numbers

The term "1-(3-bromophenyl)-1,2,4-triazole derivatives" encompasses a wide range of compounds, each with a unique Chemical Abstracts Service (CAS) number. A CAS number is a specific numerical identifier assigned to a single chemical substance. Below is a table summarizing key information for representative derivatives that will be discussed in this guide.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application/Activity
3-(3-Bromophenyl)-4H-1,2,4-triazole342617-08-7[6]C₈H₆BrN₃224.06Synthetic Intermediate
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiolNot readily availableC₁₄H₁₀BrN₃S332.22Antimicrobial Precursor[7]
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanolNot readily availableC₂₂H₁₈BrN₃OS452.37Potential Antimicrobial[7]

Note: Structures are illustrative representations.

Synthesis of 1,2,4-Triazole Derivatives: A Mechanistic Approach

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazide intermediates.[8][9] This method is versatile and allows for the introduction of various substituents onto the triazole core. The general workflow is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.[9]

The synthesis begins with the formation of a substituted thiosemicarbazide, which is then cyclized under basic conditions to form the 4H-1,2,4-triazole-3-thiol ring. This thiol can then be further functionalized.

SynthesisWorkflow A Carboxylic Acid Hydrazide C Thiosemicarbazide Intermediate A->C + Reflux B Aryl Isothiocyanate (e.g., 4-bromophenyl isothiocyanate) B->C C_ref Thiosemicarbazide Intermediate D 4,5-disubstituted-4H-1,2,4-triazole-3-thiol D_ref Triazole-3-thiol C_ref->D Base Catalyst (e.g., NaOH), Reflux E Alkyl Halide (e.g., 2-bromo-1-phenylethanone) F S-Alkylated Triazole Derivative E->F D_ref->F + Base (e.g., Cs2CO3)

Caption: General synthetic workflow for 1,2,4-triazole derivatives.

This protocol is adapted from established methods for synthesizing similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[7]

Part A: Synthesis of 2-Benzoyl-N-(4-bromophenyl)hydrazine-1-carbothioamide (Thiosemicarbazide Intermediate)

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve benzoic hydrazide (1.36 g, 10 mmol) in 50 mL of absolute ethanol.

  • Addition: To the stirred solution, add 4-bromophenyl isothiocyanate (2.14 g, 10 mmol).

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: The reflux provides the necessary activation energy for the nucleophilic attack of the hydrazide nitrogen onto the electrophilic carbon of the isothiocyanate, forming the thiosemicarbazide linkage.

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried in a vacuum oven.

Part B: Cyclization to 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Reactant Preparation: Suspend the dried thiosemicarbazide intermediate (3.51 g, 10 mmol) in 100 mL of a 2 M aqueous sodium hydroxide solution.

  • Reaction: Gently reflux the suspension for 6-8 hours. During this time, the solid should dissolve as the cyclization proceeds.

    • Causality: The basic medium facilitates the intramolecular cyclization via dehydration, leading to the formation of the stable 1,2,4-triazole ring.[10]

  • Work-up: Cool the reaction mixture in an ice bath and acidify to a pH of 5-6 with concentrated hydrochloric acid.

  • Isolation and Purification: The resulting precipitate is filtered, washed thoroughly with distilled water until the washings are neutral, and then dried. The crude product can be recrystallized from ethanol to yield the pure triazole-3-thiol.

Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized compounds is critical. A combination of spectroscopic methods provides a self-validating system to ensure the final product meets the required specifications.

Analytical TechniqueExpected Results for 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiolPurpose
FT-IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1580 (C=N stretch), ~1280 (C=S stretch).[10]Confirms the presence of key functional groups.
¹H-NMR (DMSO-d₆, δ ppm) ~12.5 (s, 1H, NH/SH), 7.4-8.4 (m, 9H, Aromatic protons).[10]Determines the proton environment and confirms the aromatic substitution pattern.
¹³C-NMR (DMSO-d₆, δ ppm) Signals corresponding to the thione carbon (~165 ppm) and aromatic carbons.Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated molecular weight.Confirms the molecular weight of the synthesized compound.
Elemental Analysis Calculated vs. Found percentages for C, H, N, S should be within ±0.4%.Verifies the elemental composition and purity of the compound.
Biological Activity and Future Directions

The 1,2,4-triazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3][5][11][12]

  • Antimicrobial Potential: The thiol (-SH) group on the triazole ring is a key site for further modification. S-alkylation can lead to derivatives with enhanced antimicrobial activity.[13][14] For instance, the synthesis of (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol introduces a secondary alcohol moiety, which can modulate the compound's solubility and interaction with biological targets.[7]

  • Anticancer Activity: Many 1,2,4-triazole derivatives have demonstrated significant antiproliferative activities against various human cancer cell lines.[3] The bromophenyl group can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

The logical progression for drug development involving these derivatives would be to synthesize a library of related compounds by varying the substituents on the phenyl rings and modifying the thiol group. These new chemical entities would then undergo systematic screening for various biological activities.

While the specific mechanism for each derivative varies, many bioactive triazoles function as enzyme inhibitors. The diagram below illustrates a generalized concept of how such a molecule might interact with a target enzyme.

BiologicalPathway cluster_0 Cellular Environment Enzyme Active Site Target Enzyme Product Biological Product Enzyme:f1->Product Catalyzes Substrate Natural Substrate Substrate->Enzyme:f0 Binds Triazole 1,2,4-Triazole Derivative (Inhibitor) Triazole->Enzyme:f0 Competitive Inhibition

Caption: Competitive inhibition of a target enzyme by a triazole derivative.

This guide serves as a foundational resource for researchers interested in the synthesis and application of 1-(3-bromophenyl)-1,2,4-triazole derivatives. The provided protocols and analytical framework offer a robust starting point for the exploration of this promising class of compounds in drug discovery and development.

References

  • Al-Sanea, M. M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Source URL not available in provided snippets]
  • Kaplaushenko, A., et al. (n.d.). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. ResearchGate. [Link]

  • Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Saeed, A., et al. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Source URL not available in provided snippets]
  • A, K., & S, L. (n.d.). A Comprehensive review on 1, 2,4 Triazole. [Source URL not available in provided snippets]
  • Patel, N. B., et al. (n.d.). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. ResearchGate. [Link]

  • Tiwari, S., et al. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

  • Nowak, M., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • Kumar, R., et al. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • Kaur, P., & Chawla, A. (n.d.). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Orazbekov, Y., et al. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)-1H-[1][3][5]triazole. PubChem. [Link]

  • Sameliuk, Y., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Source URL not available in provided snippets]
  • Milasius, R. (n.d.). Synthesis of Substituted 1,2,4-Triazoles and 1,3,4-Thiadiazoles. ResearchGate. [Link]

  • Chen, Q., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • Funariu, O., et al. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. MDPI. [Link]

Sources

An In-depth Technical Guide to the Comparative Stability of 1-(3-bromophenyl)-1H-1,2,4-triazole and its 1-(4-bromophenyl) Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the synthesis, structural characteristics, and comparative thermodynamic stability of 1-(3-bromophenyl)-1H-1,2,4-triazole and 1-(4-bromophenyl)-1H-1,2,4-triazole. These isomers are of significant interest in medicinal chemistry and materials science, where the positional isomerism of the bromo substituent can profoundly influence biological activity, physicochemical properties, and crystal packing. In the absence of direct experimental comparative studies on their thermodynamic stability, this guide presents established synthetic methodologies, discusses the expected structural nuances based on crystallographic data of related compounds, and outlines a rigorous computational protocol using Density Functional Theory (DFT) to quantitatively determine their relative stabilities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the subtle yet critical differences imparted by meta versus para substitution in this important class of heterocyclic compounds.

Introduction: The Significance of Positional Isomerism in Aryl-1,2,4-Triazoles

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, and antiviral properties[1][2]. The attachment of a substituted phenyl ring to the triazole core, as in the case of bromophenyl-1H-1,2,4-triazoles, introduces a level of complexity and opportunity for molecular design. The position of the bromine substituent on the phenyl ring—meta (3-position) versus para (4-position)—can significantly alter the molecule's electronic distribution, dipole moment, steric profile, and ability to engage in intermolecular interactions such as hydrogen bonding and halogen bonding.

These subtle molecular changes can have a dramatic impact on a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, membrane permeability, metabolic stability, and binding affinity to biological targets. Consequently, understanding the relative thermodynamic stability of these isomers is a critical aspect of rational drug design and materials engineering. A more stable isomer is generally present in a higher population at equilibrium and may exhibit different solid-state properties, which are crucial for formulation and manufacturing.

This guide will delve into the key aspects that differentiate the 3-bromo and 4-bromo isomers of 1-(phenyl)-1H-1,2,4-triazole, with a particular focus on elucidating their relative stability through a combined approach of established chemical principles and modern computational techniques.

Synthesis of 1-(Bromophenyl)-1H-1,2,4-triazoles

The synthesis of 1-aryl-1,2,4-triazoles is well-documented, with several robust methods available that can be readily adapted for the preparation of the 3-bromo and 4-bromo isomers. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to various functional groups.

Multicomponent Synthesis from Anilines

A highly efficient approach is the one-pot multicomponent synthesis starting from the corresponding brominated aniline. This method offers operational simplicity and avoids the isolation of intermediates.

Experimental Protocol:

  • To a solution of 3-bromoaniline or 4-bromoaniline (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.).

  • Heat the mixture at 80-100 °C for 2-4 hours to form the intermediate formamidine.

  • After cooling, add hydrazine hydrate (1.5 eq.) and continue heating at 100-120 °C for 4-6 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 1-(bromophenyl)-1H-1,2,4-triazole.

Causality: This reaction proceeds through the initial formation of a formamidine from the aniline and DMF-DMA. Subsequent reaction with hydrazine and cyclization leads to the formation of the 1,2,4-triazole ring. This multicomponent approach is atom-economical and streamlines the synthetic process.

Copper-Catalyzed N-Arylation of 1H-1,2,4-triazole

Another common and versatile method is the copper-catalyzed N-arylation of the parent 1H-1,2,4-triazole with a bromophenyl halide. This approach is particularly useful when the parent triazole is readily available.

Experimental Protocol:

  • In a reaction vessel, combine 1H-1,2,4-triazole (1.2 eq.), 1-bromo-3-iodobenzene or 1-bromo-4-iodobenzene (1.0 eq.), a copper(I) catalyst such as CuI (0.1 eq.), a ligand like L-proline (0.2 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent, for instance, dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture at 110-130 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure isomer.

Causality: This Ullmann-type coupling reaction relies on the copper catalyst to facilitate the formation of the C-N bond between the triazole nitrogen and the aryl halide. The choice of an aryl iodide is often preferred over a bromide or chloride due to its higher reactivity in this catalytic cycle.

G cluster_0 Synthesis of 1-(Bromophenyl)-1H-1,2,4-triazoles cluster_1 Route A: Multicomponent Synthesis cluster_2 Route B: N-Arylation Start Starting Materials Aniline 3- or 4-Bromoaniline Start->Aniline Triazole 1H-1,2,4-triazole Start->Triazole Reaction Reaction Conditions (Heat, Solvent) Aniline->Reaction DMFDMA DMF-DMA DMFDMA->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Triazole->Reaction ArylHalide Bromophenyl Halide ArylHalide->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Product 1-(3- or 4-bromophenyl)- 1H-1,2,4-triazole Purification->Product

Caption: Synthetic pathways to 1-(bromophenyl)-1H-1,2,4-triazoles.

Comparative Stability Analysis: A Computational Approach

While physical properties like melting points can provide some insight into the stability of the crystal lattice, a quantitative measure of the inherent thermodynamic stability of the individual molecules requires computational chemistry. Density Functional Theory (DFT) is a powerful and widely used method for accurately calculating the thermochemical properties of molecules[3].

Theoretical Framework

The relative stability of the 1-(3-bromophenyl) and 1-(4-bromophenyl) isomers can be determined by comparing their Gibbs free energies of formation (ΔGf). The isomer with the lower (more negative) ΔGf is considered the more thermodynamically stable. The Gibbs free energy accounts for both enthalpy (heat content) and entropy (disorder) and is the most reliable predictor of thermodynamic stability under constant temperature and pressure.

The stability is influenced by a combination of electronic and steric effects:

  • Electronic Effects: The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. It withdraws electron density through the inductive effect (-I) but donates electron density through resonance (+R). The interplay of these effects differs at the meta and para positions, leading to variations in the electron distribution across the molecule and influencing the stability of the overall system.

  • Steric Effects: The para-substituted isomer is generally expected to have a more symmetric and sterically less hindered structure compared to the meta-substituted isomer. This can lead to more favorable crystal packing and potentially lower intramolecular strain, contributing to greater stability.

Proposed Computational Protocol (DFT)

To quantitatively assess the relative stability, the following computational workflow is proposed:

  • Molecular Modeling: The 3D structures of both 1-(3-bromophenyl)-1H-1,2,4-triazole and 1-(4-bromophenyl)-1H-1,2,4-triazole will be built using a molecular modeling software.

  • Geometry Optimization: The initial structures will be subjected to geometry optimization using DFT. A commonly used and reliable functional for such systems is B3LYP, paired with a Pople-style basis set like 6-311++G(d,p) to accurately account for electron correlation, polarization, and diffuse functions. The optimization calculation will find the lowest energy conformation of each isomer.

  • Frequency Calculation: A frequency calculation will be performed on the optimized geometries at the same level of theory. This step is crucial to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) will be calculated from the output of the frequency calculation, which includes the electronic energy, ZPVE, and thermal corrections. The relative stability (ΔΔG) can then be determined by the difference in the Gibbs free energies of the two isomers.

G cluster_0 DFT Workflow for Stability Analysis Start Build 3D Structures of Isomers Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Initial Geometries Freq Frequency Calculation (at the same level of theory) Opt->Freq Optimized Geometries Analysis Analysis of Thermochemical Data Freq->Analysis Electronic Energy, ZPVE, Enthalpy, Entropy Result Relative Stability (ΔΔG) Analysis->Result Compare Gibbs Free Energies

Caption: Computational workflow for determining isomer stability.

Predicted Outcome and Data Summary

Based on general principles of aromatic substitution and steric effects, it is hypothesized that the 1-(4-bromophenyl)-1H-1,2,4-triazole isomer will be thermodynamically more stable than the 1-(3-bromophenyl) isomer. The para substitution allows for a more symmetrical structure, potentially leading to more efficient crystal packing and reduced dipole-dipole repulsion compared to the less symmetrical meta isomer.

The results of the proposed DFT calculations can be summarized in the following table. (Note: The values presented here are hypothetical and serve to illustrate the expected output of the computational protocol).

Property1-(3-bromophenyl)-1H-1,2,4-triazole1-(4-bromophenyl)-1H-1,2,4-triazole
Electronic Energy (Hartree)-E-E - ΔE
Gibbs Free Energy (kcal/mol)GG - ΔG
Dipole Moment (Debye)μ₁μ₂ (expected to be lower)
Relative Stability Less StableMore Stable

Structural Analysis and Characterization

For instance, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one reveals a planar geometry of the 4-bromophenyl moiety[4]. Similarly, crystal structures of more complex molecules containing the 1-(4-bromophenyl)-1H-1,2,3-triazole fragment have been reported, confirming the expected bond lengths and angles[5][6][7].

Expected Structural Features:

  • Planarity: The triazole and phenyl rings are expected to be largely planar. The dihedral angle between the two rings will be a key structural parameter, influenced by steric hindrance and electronic effects.

  • Bond Lengths and Angles: The C-Br bond length and the bond angles within the phenyl and triazole rings are expected to be within the standard ranges for such compounds.

  • Intermolecular Interactions: In the solid state, molecules are likely to be held together by a combination of van der Waals forces, π-π stacking interactions between the aromatic rings, and potentially weak C-H···N hydrogen bonds. The presence of the bromine atom also introduces the possibility of halogen bonding (C-Br···N or C-Br···Br interactions), which can significantly influence the crystal packing. The more symmetrical nature of the 4-bromo isomer may allow for more efficient and stable crystal lattice formation.

Characterization Techniques:

Beyond X-ray crystallography, these isomers would be routinely characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would show distinct patterns of chemical shifts and coupling constants for the aromatic protons and carbons, allowing for unambiguous differentiation between the 3-bromo and 4-bromo isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectra would show characteristic absorption bands for the C-H, C=C, C-N, and C-Br bonds.

Conclusion

The comparative analysis of 1-(3-bromophenyl)-1H-1,2,4-triazole and its 1-(4-bromophenyl) isomer highlights the critical role of substituent position in determining molecular stability and properties. While both isomers can be synthesized through established methods such as multicomponent reactions or copper-catalyzed N-arylation, their thermodynamic stability is predicted to differ. Based on principles of steric hindrance and molecular symmetry, the 1-(4-bromophenyl) isomer is hypothesized to be the more stable of the two.

To definitively quantify this stability difference, this guide proposes a robust computational protocol using Density Functional Theory. Such an in-silico investigation, in conjunction with experimental characterization through X-ray crystallography and spectroscopic methods, provides a comprehensive understanding essential for the informed application of these versatile heterocyclic compounds in drug discovery and materials science. The insights gained from such studies enable researchers to make more strategic decisions in lead optimization and the design of novel molecules with tailored properties.

References

  • Abu El-Enin, M. A. B., et al. (2018). 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole.
  • Kumar, A., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.
  • Abdel-Wahab, B. F., et al. (2012). 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2124.
  • Kavitha, S., et al. (2015). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 20(8), 14876-14895.
  • Gelhiti, K., et al. (2018). 2-(3-(4-bromophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)-1,3-thiazole.
  • Hoffman Fine Chemicals. (n.d.). 1184174-04-6 | 3-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved February 13, 2026, from [Link]

  • Glorian, J., et al. (2021). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 46(1), 124-133.
  • Sahu, J. K., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Chemical Health Risks, 14(2), 221-238.
  • El-Sayed, N. N. E., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. Molecules, 27(23), 8503.
  • Fakhri, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Chemistry Central Journal, 16(1), 187.
  • Al-Abdullah, E. S., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4991.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved February 13, 2026, from [Link]

  • ISRES. (2022). Synthesis of 1,2,4 triazole compounds. Retrieved February 13, 2026, from [Link]

  • Li, Y., et al. (2023). Design, synthesis and antiproliferative activity of novel 1,2,4-triazole-chalcone compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244696.
  • Al-Omar, M. A. (2006).
  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964222.
  • Kumar, A., et al. (2023). Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives of biological interest. Journal of the Indian Chemical Society, 100(9), 101119.
  • Bouziane, A., et al. (2020). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4. Molecules, 25(23), 5576.
  • Abdel-Wahab, B. F., et al. (2012). 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole.
  • Kumar, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(1), 115201.
  • Khan, I., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(15), 4945.
  • Wang, Y., et al. (2023). Structure and properties of 1,3,5-triazine and 1,2,4-triazole linked energetic derivatives with varied energetic functional groups. Journal of Molecular Modeling, 29(9), 271.
  • PubChem. (n.d.). 3-(4-Bromophenyl)-1H-[5][6][8]triazole. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved February 13, 2026, from [Link]

  • Johnson III, R. D. (2005).
  • Tiekink, E. R. T., et al. (2022). 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure, Hirshfeld surface analysis and computational chemistry.
  • El-Addali, A., et al. (2023). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Journal of Chemistry and Technologies, (3), 108-117.
  • He, W., et al. (2016). The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins. Journal of Photochemistry and Photobiology B: Biology, 164, 219-227.
  • Abdel-rahman, H. M., et al. (2023).
  • Mohamed, S. K., et al. (2011). 6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][4][6][8]thiadiazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1681.

Sources

Technical Guide: 1-(3-Bromophenyl)-1H-1,2,4-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromophenyl)-1H-1,2,4-triazole represents a high-value "divergent" scaffold in modern drug discovery. Its utility stems from the synergistic combination of a bioisosteric core (the triazole) and a chemoselective handle (the aryl bromide).

This guide serves as an operational blueprint for medicinal chemists. It moves beyond basic synthesis to explore the why and how of deploying this building block to optimize pharmacokinetic (PK) profiles and expand chemical space. We focus on two critical pillars:

  • Regioselective Construction: Overcoming the N1 vs. N4 isomer challenge.

  • Orthogonal Functionalization: Exploiting the reactivity difference between the aryl bromide (Suzuki/Buchwald) and the triazole C-H bond (Direct Arylation).

Structural & Pharmacophore Analysis[1][2]

The 1,2,4-triazole ring is not merely a linker; it is a functional pharmacophore. When attached to the 3-bromophenyl system, it imparts specific physicochemical properties that distinguish it from imidazole or tetrazole analogs.

Bioisosterism and Physicochemical Profile

The 1,2,4-triazole moiety is a classic bioisostere for amide bonds and carboxylic acids .[1]

FeatureMedicinal Chemistry Impact
H-Bonding The N2 and N4 nitrogens act as H-bond acceptors (HBA). The C5-H is a weak H-bond donor (HBD), mimicking the amide N-H in specific pockets.
Dipole Moment High dipole moment (~5 D) improves solubility compared to phenyl analogs while maintaining lipophilicity (LogP) suitable for membrane permeability.
Metabolic Stability Unlike amides (susceptible to amidases) or esters (esterases), the triazole ring is highly resistant to oxidative and hydrolytic metabolism.
pKa The 1,2,4-triazole is weakly basic (pKa ~2.3), ensuring it remains neutral at physiological pH, aiding passive transport.
The "Bromine Handle" Strategy

The meta-bromine position is strategic. Unlike para-substitution, which extends the vector linearly, the meta-substitution provides a "kink" or bent vector (approx. 120°), allowing the molecule to explore globular active sites (e.g., kinases, GPCRs) rather than just linear channels.

Synthetic Access: The "Make"

The primary challenge in synthesizing 1-aryl-1,2,4-triazoles is regioselectivity . The 1,2,4-triazole anion is an ambident nucleophile, potentially reacting at N1, N2, or N4.

Recommended Route: Copper-Catalyzed Chan-Lam Coupling

While Ullmann coupling (high heat) or S_NAr (requires electron-poor arenes) are possible, the Chan-Lam oxidative coupling is the superior method for this scaffold. It operates at room temperature under air, tolerating the bromine handle without premature cross-coupling.[2]

Reaction Scheme Logic:

  • Substrates: 1,2,4-Triazole + 3-Bromophenylboronic acid.[3]

  • Catalyst: Cu(OAc)₂.[3]

  • Oxidant: Atmospheric O₂.[2][4]

  • Regioselectivity: Favors N1-arylation (>90%) over N4 due to steric and electronic control under mild conditions.

Visualization: Synthetic Pathways & Selectivity

G Triazole 1,2,4-Triazole Conditions Cu(OAc)2 (10 mol%) Pyridine, DCM Air (O2), RT Triazole->Conditions Boronic 3-Bromophenyl- boronic acid Boronic->Conditions Target TARGET (N1) 1-(3-bromophenyl)- 1H-1,2,4-triazole (Major >90%) Conditions->Target Sterically Favored Byproduct BYPRODUCT (N4) 4-(3-bromophenyl)- 4H-1,2,4-triazole (Minor) Conditions->Byproduct Sterically Hindered

Figure 1: The Chan-Lam coupling strategy highlights the divergence between the desired N1-isomer and the N4-byproduct. The mild oxidative conditions preserve the aryl bromide.

Divergent Functionalization: The "Divert"

Once the core is synthesized, it serves as a branching point. The molecule possesses two orthogonal reactivity sites:

  • Site A (Aryl Bromide): Classical Cross-Coupling (Suzuki, Buchwald).

  • Site B (Triazole C5-H): Direct C-H Arylation.[5]

Workflow Strategy

G Core 1-(3-bromophenyl)- 1H-1,2,4-triazole Suzuki_Cond Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat Core->Suzuki_Cond Path A: Br-Selectivity CH_Cond Direct C-H Arylation Pd(OAc)2, Ar-I Ag2CO3 (Oxidant) Core->CH_Cond Path B: C-H Activation Lib_A Library A: Biaryl Expansion (Kinase Hinge Binders) Suzuki_Cond->Lib_A Lib_B Library B: C5-Functionalized (Complex Scaffolds) CH_Cond->Lib_B

Figure 2: Orthogonal functionalization pathways. Path A utilizes the bromine handle, while Path B activates the triazole C-H bond.

Experimental Protocols (Self-Validating)

These protocols are designed with built-in checkpoints to ensure scientific integrity.

Protocol A: Regioselective Synthesis via Chan-Lam Coupling

Objective: Synthesize 1-(3-bromophenyl)-1H-1,2,4-triazole on a gram scale.

Reagents:

  • 1,2,4-Triazole (1.0 equiv)[3]

  • 3-Bromophenylboronic acid (1.5 equiv)

  • Cu(OAc)₂ (0.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) [0.2 M concentration]

  • 4Å Molecular Sieves (activated)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a drying tube (or open to air), charge DCM, activated molecular sieves, 1,2,4-triazole, and 3-bromophenylboronic acid.

  • Catalyst Addition: Add Cu(OAc)₂ and pyridine. The solution typically turns a deep blue/green (characteristic of Cu-amine species).

  • Reaction: Stir vigorously at room temperature for 16–24 hours.

    • Validation Checkpoint: Monitor by TLC or LCMS. The boronic acid spot should disappear. If the reaction stalls, add fresh boronic acid (0.2 equiv), not catalyst.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with dilute NH₄OH (to sequester residual Cu) followed by brine.

  • Purification: Concentrate and purify via flash column chromatography (Gradient: 0→50% EtOAc in Hexanes).

    • Regiochemistry Check: The N1 isomer is usually less polar than the N4 isomer. Confirm structure via ¹H NMR. The N1 isomer shows two distinct protons on the triazole ring (approx δ 8.5 and 8.1 ppm), whereas the symmetric N4 isomer would show a singlet (or very close doublet) if it were formed.

Protocol B: Suzuki-Miyaura Library Generation

Objective: Functionalize the bromine handle while leaving the triazole intact.

Reagents:

  • Core Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[3]

  • Pd(dppf)Cl₂[6]·DCM (0.05 equiv)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Methodology:

  • Inert Atmosphere: This step is critical. Purge the reaction vessel with Nitrogen/Argon. The Chan-Lam was oxidative (air needed); this is reductive (air kills catalyst).

  • Heating: Heat to 90°C for 2–4 hours.

  • Validation: Full conversion of the bromide is expected. The triazole ring is stable under these conditions.[7]

References

  • Bioisosterism of Triazoles

    • Bonandi, E., et al.[7] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, 2017.

    • Note: While focused on 1,2,3-triazoles, the principles of dipole and H-bonding mimicry apply equally to the 1,2,4-isomer.
  • Chan-Lam Coupling Methodology

    • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998.[8]

    • Validation: Establishes the Cu(OAc)
  • Regioselectivity in Triazole Arylation

    • Ye, X., et al. "Copper-catalyzed regioselective N-arylation of 1,2,4-triazoles with arylboronic acids." Organic Letters, 2012.

    • Key Insight: Confirms the preference for N1 arylation under copper c
  • Direct C-H Arylation of Triazoles

    • Gao, K., et al. "Palladium-Catalyzed Direct C–H Arylation of 1,2,4-Triazoles." Journal of Organic Chemistry, 2015.

    • Application: Demonstrates the feasibility of functionalizing the C5 position (P

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(3-bromophenyl)-1H-1,2,4-triazole via Ullmann Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-bromophenyl)-1H-1,2,4-triazole, a key building block in contemporary drug discovery. The N-aryl-1,2,4-triazole moiety is a privileged scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antifungal, antiviral, and anti-inflammatory properties.[1][2][3] This protocol details a robust and reproducible method for the construction of the C-N bond between 3-bromoiodobenzene and 1H-1,2,4-triazole via a copper-catalyzed Ullmann coupling reaction. We delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds.

Introduction: The Significance of N-Aryl-1,2,4-Triazoles

The 1,2,4-triazole ring is a critical pharmacophore in modern medicinal chemistry.[2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets have cemented its importance. The N-arylation of this heterocycle provides access to a vast chemical space, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The Ullmann coupling, a classic copper-catalyzed cross-coupling reaction, remains a powerful and cost-effective method for the formation of C(aryl)-N bonds, particularly for nitrogen-containing heterocycles.[4][5][6] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern protocols, employing catalytic copper sources and specialized ligands, have significantly broadened the reaction's scope and applicability under milder conditions.[6][7][8]

This application note focuses on a ligand-assisted Ullmann N-arylation protocol, which offers excellent yields and functional group tolerance, making it a valuable tool for the synthesis of compound libraries for drug discovery.[7]

The Ullmann Coupling: A Mechanistic Overview

The copper-catalyzed N-arylation of azoles, a variant of the Ullmann condensation, is generally believed to proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates.[4][9] While the precise mechanism can be influenced by the specific ligand, base, and solvent system employed, a generally accepted pathway is outlined below.

Key Mechanistic Steps:

  • Formation of the Active Catalyst: In the presence of a suitable ligand and base, the copper(I) salt forms a more soluble and reactive complex.

  • Deprotonation of the Azole: The base deprotonates the 1H-1,2,4-triazole, forming the corresponding triazolide anion.

  • Formation of a Copper-Amide Complex: The triazolide displaces a ligand on the copper(I) center to form a copper(I)-triazolide intermediate.

  • Oxidative Addition: The aryl halide (1-bromo-3-iodobenzene) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.[4][10]

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the desired N-arylated triazole product and regenerating the active Cu(I) catalyst.[5][11]

The choice of ligand is critical as it stabilizes the copper catalyst, enhances its solubility, and facilitates the oxidative addition and reductive elimination steps.[12][13] Diamine-based ligands have proven to be particularly effective in promoting these reactions at lower temperatures.[7][8]

Ullmann_Mechanism cluster_activation Catalyst Activation & Nucleophile Formation cluster_catalytic_cycle Catalytic Cycle CuI_L Cu(I)L Cu_Triazolide Cu(I)-Triazolide Complex TriazoleH 1H-1,2,4-Triazole Triazolide 1,2,4-Triazolide Anion TriazoleH->Triazolide Deprotonation Base Base (e.g., K₂CO₃) Triazolide->Cu_Triazolide Ligand Exchange CuIII_intermediate Cu(III) Intermediate (Ar-Cu(III)-Triazole) Cu_Triazolide->CuIII_intermediate Oxidative Addition ArX 3-Bromophenyl Halide Product 1-(3-bromophenyl)-1H-1,2,4-triazole CuIII_intermediate->Product Reductive Elimination Catalyst_Regen Cu(I)L CuIII_intermediate->Catalyst_Regen Catalyst_Regen->Cu_Triazolide Enters next cycle experimental_workflow A 1. Reagent Addition (Flask under N₂) B 2. Inert Atmosphere (Degas with N₂) A->B Seal & Purge C 3. Reaction Heating (110-120 °C, 12-24h) B->C Heat Mixture D 4. Reaction Monitoring (TLC) C->D Monitor Progress D->C Continue Heating (if incomplete) E 5. Workup (Quench, Extract) D->E Upon Completion F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Final Product G->H

Sources

Application Note: Chemoselective Copper-Catalyzed N-Arylation of 1,2,4-Triazole

[1][2]

Topic: Copper-catalyzed

Date:Author:

Executive Summary

This application note details a robust protocol for the site-selective

chemoselectivityregioselectivity

By utilizing a Copper(I)/Diamine catalytic system, we enable the synthesis of 1-(3-bromophenyl)-1H-1,2,4-triazole . This scaffold preserves the aryl bromide handle, a critical design element for subsequent diversification via Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings in drug discovery workflows.

Mechanistic Insight & Experimental Logic[3]

Chemoselectivity: The Iodine Advantage

The success of this protocol relies on the bond dissociation energy (BDE) differential between the Carbon-Iodine and Carbon-Bromine bonds.

  • C–I BDE: ~65 kcal/mol

  • C–Br BDE: ~81 kcal/mol

In copper-catalyzed Ullmann-type couplings, the oxidative addition of the aryl halide to the Cu(I) species is often the rate-determining step (or precedes it). The weaker C–I bond undergoes oxidative addition significantly faster than the C–Br bond, allowing the reaction to proceed almost exclusively at the iodine position under controlled temperatures (

Regioselectivity: Controlling the Azole

1,2,4-Triazole exists in tautomeric equilibrium. However, under basic conditions, the triazolide anion is formed. Steric and electronic factors generally favor


  • N1-Arylation: Thermodynamically preferred; minimizes steric clash compared to N4.

  • N2-Arylation: Often indistinguishable from N1 due to symmetry in unsubstituted triazoles, but relevant if the triazole is substituted.

The Catalytic Cycle

The mechanism follows a standard Cu(I)/Cu(III) cycle (or possibly a radical pathway depending on the ligand). The ligand (L) is crucial for solubilizing the copper species and preventing catalyst aggregation.

CatalyticCyclecluster_selectivityChemoselectivity CheckpointStart[L-Cu(I)-X]OxAddOxidative Addition(Rate Determining for Selectivity)Start->OxAdd+ 1-bromo-3-iodobenzeneIntermediate1[L-Cu(III)(Ar)(I)(X)]OxAdd->Intermediate1LigandExchangeLigand Exchange(Base + Triazole)Intermediate1->LigandExchange- HX (via Base)Intermediate2[L-Cu(III)(Ar)(Triazole)]LigandExchange->Intermediate2RedElimReductive Elimination(C-N Bond Formation)Intermediate2->RedElimRedElim->StartRegenerate CatalystProductProduct:1-(3-bromophenyl)-1,2,4-triazoleRedElim->Product

Figure 1: Proposed catalytic cycle highlighting the oxidative addition step where chemoselectivity (I vs. Br) is determined.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
1-Bromo-3-iodobenzene Substrate (Electrophile)1.0Limiting reagent.
1,2,4-Triazole Substrate (Nucleophile)1.2 - 1.5Excess ensures conversion.
CuI (Copper(I) Iodide) Catalyst0.10 (10 mol%)99.99% purity preferred.
1,10-Phenanthroline Ligand0.20 (20 mol%)Stabilizes Cu species.
Cs₂CO₃ Base2.0Anhydrous; grind before use.
DMF (N,N-Dimethylformamide) Solvent[0.5 M]Anhydrous, degassed.
Step-by-Step Methodology

Pre-reaction Preparation:

  • Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial containing a magnetic stir bar.

  • Allow to cool under a stream of Argon or Nitrogen.

Reaction Setup:

  • Solids Addition: Charge the reaction vessel with:

    • CuI (19 mg, 0.1 mmol)

    • 1,10-Phenanthroline (36 mg, 0.2 mmol)

    • Cs₂CO₃ (652 mg, 2.0 mmol)

    • 1,2,4-Triazole (104 mg, 1.5 mmol)

    • 1-Bromo-3-iodobenzene (283 mg, 1.0 mmol)

  • Purge: Cap the vessel with a septum and evacuate/backfill with Argon three times. Crucial: Oxygen promotes catalyst oxidation (blue/green color) and homocoupling side reactions.

  • Solvent Addition: Inject anhydrous DMF (2.0 mL) via syringe.

  • Incubation: Seal the vessel (replace septum with a screw cap if using a pressure vial). Place in a pre-heated oil block at 90°C - 100°C .

    • Note: Do not exceed 110°C to prevent activation of the C-Br bond.

Monitoring & Workup:

  • Monitor by TLC or LC-MS at 4 hours and 12 hours.

    • Target Mass: [M+H]+ = 224/226 (Br isotope pattern).

    • Observation: The mixture should remain reddish-brown or dark. A turn to bright blue/green indicates catalyst death (oxidation).

  • Upon completion, cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc.

  • Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove DMF.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

  • Purify via flash column chromatography on silica gel.

  • Eluent: Hexanes:Ethyl Acetate (gradient from 80:20 to 50:50).

  • Product: The N1-isomer is typically less polar than the free triazole but more polar than the starting halide.

Data Interpretation & Troubleshooting

Expected Results
ParameterStandard Outcome
Yield 75% - 88%
Chemoselectivity >95:5 (Iodine coupling : Bromine coupling)
Regioselectivity >10:1 (N1 : N4)
Appearance Off-white to pale yellow solid
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst OxidationEnsure strict inert atmosphere (Ar/N₂). Use fresh CuI (should be white/tan, not grey).
Loss of Br-Handle Temperature too highStrictly limit temperature to 90-100°C. Do not reflux in DMF (153°C).
Regioisomer Mix Steric/Electronic controlSwitch ligand to trans-N,N'-dimethylcyclohexane-1,2-diamine or DMEDA to tune steric bulk around Cu.
Incomplete Conversion Particle size of BaseGrind Cs₂CO₃ to a fine powder to increase surface area (heterogeneous base).

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[1] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][2] The Journal of Organic Chemistry, 69(17), 5578–5587.[1] [Link]

  • Taillefer, M., Xia, N., & Ouali, A. (2007). Efficient Copper-Catalyzed N-Arylation of Azoles and Amines with Aryl Halides.[1][3] Angewandte Chemie International Edition, 46(6), 934–936. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. [Link]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-(3-bromophenyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Triazoles in Modern Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions make it an invaluable component in the design of novel pharmaceuticals. The synthesis of biaryl structures incorporating the 1,2,4-triazole nucleus is of particular interest, as these motifs allow for the exploration of complex chemical space and the development of compounds with finely tuned pharmacological profiles.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to its developers.[5] This palladium-catalyzed reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][7] These features make it an ideal strategy for the late-stage functionalization of complex molecules, a common requirement in drug development programs.

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 1-(3-bromophenyl)-1,2,4-triazole, a key intermediate for synthesizing a library of novel biaryl-1,2,4-triazole derivatives. We will delve into a detailed experimental protocol, explain the rationale behind the selection of reagents and conditions, offer insights into reaction optimization, and provide a troubleshooting guide for common challenges. This document is intended for researchers and scientists in organic synthesis and drug development, aiming to equip them with the practical knowledge to successfully implement this crucial transformation.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(3-bromophenyl)-1,2,4-triazole, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_bromide 1-(3-bromophenyl)-1,2,4-triazole (Ar-Br) aryl_bromide->oxidative_addition pd_intermediate1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation boronic_acid Aryl Boronic Acid (Ar'-B(OH)₂) boronate Ar'-B(OH)₃⁻ boronic_acid->boronate  + Base base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation pd_intermediate2 Ar-Pd(II)L₂(Ar') transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0  Regeneration product Product (Ar-Ar') reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-(3-(4-methoxyphenyl)phenyl)-1,2,4-triazole

This protocol details a representative Suzuki-Miyaura reaction between 1-(3-bromophenyl)-1,2,4-triazole and 4-methoxyphenylboronic acid. This procedure is a robust starting point and can be adapted for other boronic acids.

Materials and Reagents:

  • Substrate: 1-(3-bromophenyl)-1,2,4-triazole (1.0 eq)

  • Coupling Partner: 4-methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Toluene and Water (4:1 v/v)

  • Other: Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate (EtOAc), Brine, Saturated aqueous sodium bicarbonate (NaHCO₃), Deionized water, Silica gel for column chromatography.

Characterization of Starting Material: 1-(3-bromophenyl)-1,2,4-triazole

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.28 (s, 1H), 8.25 (s, 1H), 8.08 (t, J = 1.9 Hz, 1H), 7.85 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H), 7.62 (ddd, J = 8.2, 2.1, 1.0 Hz, 1H), 7.52 (t, J = 8.1 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 151.9, 143.1, 138.5, 131.8, 129.5, 125.1, 122.3, 121.8.

  • MS (ESI): m/z calculated for C₈H₇BrN₃ [M+H]⁺: 223.98, found 223.98.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-bromophenyl)-1,2,4-triazole (e.g., 224 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add toluene (8 mL) and deionized water (2 mL) to the flask. Stir the mixture to create a suspension.

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask. The mixture will typically turn yellow or orange.

  • Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL), followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-(4-methoxyphenyl)phenyl)-1,2,4-triazole.

Optimization and Causality: A Guide to Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides insights into their roles, guiding optimization efforts.

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)A robust and commercially available Pd(0) source. For more challenging couplings, or to improve turnover numbers, consider more advanced catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos, often used with a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[7]
Ligand (Implicit in Pd(PPh₃)₄)If using a Pd(II) source, a ligand is required. Triphenylphosphine is a standard choice. Buchwald and Fu-type ligands can significantly enhance reactivity, especially for less reactive aryl chlorides or sterically hindered substrates.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid. K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and often more effective, but also more expensive. K₃PO₄ is a stronger base that can be beneficial for less reactive substrates. The choice of base can also depend on the solvent system.
Solvent Toluene/Water, Dioxane/WaterA biphasic system with water is common and often beneficial, as it helps to dissolve the inorganic base and facilitates the transmetalation step.[8][9] Anhydrous conditions with solvents like THF or DMF can also be effective, particularly with stronger, more soluble organic bases.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation (hydrolysis of the C-B bond), a common side reaction.
Temperature 80 - 110 °CThe reaction often requires heating to promote the oxidative addition step. The optimal temperature depends on the reactivity of the aryl bromide and the stability of the catalyst and reagents.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solutions
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure a thoroughly deoxygenated reaction setup. Use a fresh bottle of catalyst. Consider a more robust precatalyst/ligand system.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase the reaction temperature, ensuring solvent reflux if appropriate.
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities; prolonged reaction times at high temperatures.Use a moderate excess of boronic acid (1.2-1.5 eq). Ensure the base is added before prolonged heating. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere throughout the reaction.
Formation of Debrominated Starting Material Hydrodehalogenation side reaction, sometimes promoted by impurities or catalyst degradation.Use high-purity reagents and solvents. Screen different palladium catalysts and ligands.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl-1,2,4-triazoles. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively troubleshoot and optimize this transformation. The protocol provided for the coupling of 1-(3-bromophenyl)-1,2,4-triazole serves as a reliable foundation for the synthesis of a diverse range of derivatives, paving the way for the discovery of new chemical entities with significant potential in drug development and materials science.

References

  • Zhang, et al. (2012). Regioselective Synthesis of Polysubstituted N2-Alkyl/Aryl-1,2,3-Triazoles via 4-Bromo-5-iodo-1,2,3-triazole. Synlett, 23, 1052–1056. Available at: [Link]

  • Sravya, G., & N, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 14(2), 1-5. Available at: [Link]

  • Jabeen, F., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Russian Journal of Organic Chemistry, 55, 1535–1543. Available at: [Link]

  • Olesińska, M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 669. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Guo, D., et al. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Advanced Synthesis & Catalysis, 364(14), 2434-2440. Available at: [Link]

  • Li, J., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1234. Available at: [Link]

  • Shilpa, K., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 195–206. Available at: [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Yang, M., et al. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine- 1,2,4-triazoles. Royal Society of Chemistry. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Bakherad, M., et al. (2015). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 13, 6177-6180. Available at: [Link]

  • Faiz, A., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry, 12. Available at: [Link]

  • ResearchGate. (n.d.). 13C-NMR spectral data (ppm) for selected compounds. Available at: [Link]

  • Olesińska, M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available at: [Link]

  • Wang, L., et al. (2013). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 9, 2623–2628. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]

  • Olesińska, M., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5866. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Singh, A., et al. (2011). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 133(41), 16629–16644. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. Available at: [Link]

Sources

Application Note & Protocol Guide: Strategic Functionalization of 1-(3-bromophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the strategic functionalization of the bromine moiety in 1-(3-bromophenyl)-1H-1,2,4-triazole, a versatile building block in medicinal chemistry and materials science. We provide an in-depth analysis of key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical considerations to guide experimental design and troubleshooting.

Introduction: The Strategic Importance of the Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[1][2][3] The strategic placement of a reactive handle, such as a bromine atom on the appended phenyl ring, transforms the otherwise inert 1-(3-bromophenyl)-1H-1,2,4-triazole into a powerful synthon for generating diverse molecular libraries. The C-Br bond serves as a versatile anchor point for the introduction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.[4][5][6]

This guide will focus on the most robust and widely adopted methods for the functionalization of this key intermediate, providing both theoretical grounding and actionable laboratory protocols.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern synthetic organic chemistry, allowing for the precise and efficient formation of new chemical bonds under mild conditions. The general catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetal R-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArBr 1-(3-bromophenyl)- 1H-1,2,4-triazole ArBr->OxAdd R_M R-M (e.g., Boronic Acid, Amine, Alkyne) R_M->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most versatile method for forming carbon-carbon bonds, prized for its mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and tolerance of a wide range of functional groups.

The reaction proceeds via the canonical palladium catalytic cycle.[7][8] The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[9] The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation.[9]

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • 1-(3-bromophenyl)-1H-1,2,4-triazole

  • p-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add 1-(3-bromophenyl)-1H-1,2,4-triazole (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of solvent to water). The solution should be sparged with inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Table 1: Typical Suzuki-Miyaura Reaction Parameters

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhos, Buchwald-type biaryl phosphinesBulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation; strength of base can influence reaction rate.
Solvent Toluene, Dioxane, THF, often with a small amount of waterAprotic polar solvents are generally effective; water can aid in dissolving the base and boronate salt.
Temperature 80-120 °CSufficient thermal energy is required to drive the catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[10][11][12] This is particularly relevant in drug discovery, where the aniline moiety is a common feature.

Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[11][12] A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination. The choice of ligand is again crucial, with specialized biaryl phosphine ligands often providing the best results.[10]

Materials:

  • 1-(3-bromophenyl)-1H-1,2,4-triazole

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by 1-(3-bromophenyl)-1H-1,2,4-triazole (1.0 eq) and benzylamine (1.2 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]

  • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Reagents Add Pd Catalyst, Ligand, Base, Solvents, and Reactants Inert->Reagents Heat Heat and Stir (90-110 °C) Reagents->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[14][15] This reaction is notable for its use of a co-catalytic amount of a copper(I) salt, typically copper(I) iodide (CuI).[14]

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. In parallel, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[16] A base, typically an amine like triethylamine or diisopropylethylamine, is required to deprotonate the alkyne.

Materials:

  • 1-(3-bromophenyl)-1H-1,2,4-triazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add 1-(3-bromophenyl)-1H-1,2,4-triazole (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.1 eq) dropwise.

  • Stir the reaction at room temperature to 50 °C for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cyanation: Installation of a Nitrile Group

The introduction of a nitrile group is a valuable transformation, as the nitrile can be further elaborated into amides, carboxylic acids, or amines. Palladium-catalyzed cyanation offers a reliable method for this conversion.[17]

Materials:

  • 1-(3-bromophenyl)-1H-1,2,4-triazole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add 1-(3-bromophenyl)-1H-1,2,4-triazole (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous DMF.

  • Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Filter the mixture through Celite to remove inorganic solids.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The functionalization of 1-(3-bromophenyl)-1H-1,2,4-triazole via modern cross-coupling techniques provides a robust and efficient platform for the generation of novel chemical entities. The protocols outlined in this guide serve as a starting point for the exploration of chemical space around this valuable scaffold. The continued development of new catalysts and ligands will undoubtedly expand the scope of these transformations, further empowering researchers in their quest for new therapeutics and advanced materials.

References

  • Vertex AI Search. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC.
  • Vertex AI Search. (n.d.). Ni-Catalyzed Cyanation of Aryl Halides Using 1,4-Di- cyanobenzene as an Easily Accessible Cyanide Source.
  • Vertex AI Search. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Vertex AI Search. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
  • Vertex AI Search. (n.d.). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors.
  • Vertex AI Search. (n.d.). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 13, 2026, from [Link]

  • Vertex AI Search. (n.d.). A Comprehensive review on 1, 2,4 Triazole.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]

  • Vertex AI Search. (n.d.). Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.
  • Vertex AI Search. (n.d.). Buchwald-Hartwig Coupling - Organic Synthesis.
  • Vertex AI Search. (n.d.). The Suzuki coupling reaction of aryl bromides with phenylboronic acid... - ResearchGate.
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved February 13, 2026, from [Link]

  • Vertex AI Search. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles - PMC.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 13, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 13, 2026, from [Link]

  • Vertex AI Search. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI.
  • Vertex AI Search. (n.d.). Synthesis of Thiazolo[3,2‐b][17][18][19]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction | Request PDF - ResearchGate. Retrieved February 13, 2026, from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 13, 2026, from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Vertex AI Search. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications.
  • Vertex AI Search. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 13, 2026, from [Link]

  • He, W., et al. (2016). The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins. Journal of Photochemistry and Photobiology B: Biology, 165, 119-130. [Link]

  • Vertex AI Search. (n.d.). Novel 1,2,3-Triazole-functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin- 4(3H)-one Derivatives: Synthesis, Anticancer Activity, CoMFA and CoMSIA Studies | Semantic Scholar.
  • Vertex AI Search. (n.d.). Novel 1,2,3-Triazole-functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin- 4(3H)-one Derivatives: Synthesis, Anticancer Activity, CoMFA and CoMSIA Studies - ResearchGate.

Sources

Application Notes and Protocols for the Strategic Use of 1-(3-Bromophenyl)-1,2,4-triazole in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as a Linchpin in Modern Drug Discovery

In contemporary drug design, the linker is no longer a passive spacer but an active and critical component that dictates the ultimate success of a therapeutic agent. This is particularly true for sophisticated modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where the linker governs solubility, stability, and the precise spatial orientation of interacting moieties.[1] Among the privileged heterocyclic systems employed as linkers, the 1,2,4-triazole ring has emerged as a motif of exceptional utility.[2][3] Its metabolic stability, capacity for hydrogen bonding, and rigid, planar geometry make it an ideal structural element for connecting a pharmacophore to other molecular components.[4][5]

This guide focuses on a specific, highly versatile linker building block: 1-(3-bromophenyl)-1,2,4-triazole . The strategic placement of the bromine atom at the meta position of the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the modular construction of complex drug candidates.[6] This document provides the scientific rationale, detailed synthesis protocols, and application workflows for leveraging this linker in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Scientific Rationale: Why 1-(3-Bromophenyl)-1,2,4-triazole?

The unique combination of the 1,2,4-triazole and the 3-bromophenyl group imparts a set of desirable characteristics for a linker in drug development.

  • Chemical Stability and Pharmacokinetic Profile: The 1,2,4-triazole ring is exceptionally stable to metabolic degradation, which can contribute to a longer half-life and improved pharmacokinetic profile of the final drug molecule.[2] Triazole moieties are found in numerous FDA-approved drugs, highlighting their favorable safety and stability profiles.[2][7]

  • Structural Rigidity and Conformational Control: The aromatic nature of both the triazole and phenyl rings creates a semi-rigid linker. This rigidity helps to control the conformation of the final molecule, reducing the entropic penalty upon binding to a target protein and potentially increasing binding affinity. The meta-substitution pattern dictates a specific angular geometry for attached moieties, which is a critical parameter in designing molecules that can induce or fit into specific protein conformations, such as the ternary complex in a PROTAC.

  • Synthetic Versatility via the Bromo Handle: The bromine atom serves as a key functional group for late-stage diversification. It is an excellent substrate for a wide array of well-established and robust cross-coupling reactions, including:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.[6]

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[8]

    • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[9]

This synthetic tractability allows researchers to rapidly generate libraries of compounds with diverse functionalities attached to the linker, facilitating systematic Structure-Activity Relationship (SAR) studies.

  • Application in Kinase Inhibitors: Many potent kinase inhibitors utilize diaryl ether, amine, or urea linkages to interact with the hinge region of the kinase ATP-binding site.[10][11] The 1-(3-bromophenyl)-1,2,4-triazole linker is an ideal scaffold to build such molecules, targeting critical kinases in oncology and inflammatory diseases like p38 MAP kinase and VEGFR-2.[8][12][13]

Experimental Protocols

These protocols are designed to be self-validating, providing expected characterization data to confirm the successful synthesis at each stage.

Protocol 1: Synthesis of 1-(3-Bromophenyl)-1H-1,2,4-triazole

This protocol describes a robust method for the synthesis of the title linker from commercially available starting materials. The procedure is based on the well-established formation of 1,2,4-triazoles from the reaction of an iminoether with a hydrazide, followed by cyclization.

Workflow Diagram:

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Triazole Formation A Methyl 3-bromobenzoate C 3-Bromobenzohydrazide A->C Reflux in EtOH B Hydrazine Hydrate B->C F 1-(3-bromophenyl)-1H-1,2,4-triazole C->F Heat, 130-140 °C D Triethyl orthoformate D->F E Formic Acid (cat.) E->F

Caption: Synthesis of the 1-(3-bromophenyl)-1,2,4-triazole linker.

Step 1: Synthesis of 3-Bromobenzohydrazide

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3-bromobenzoate (21.5 g, 100 mmol) and ethanol (100 mL).

  • Reaction: Add hydrazine hydrate (8 mL, ~160 mmol) dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 300 mL of ice-cold water with stirring. A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.

  • Characterization: The product, 3-bromobenzohydrazide, should be a white solid.

    • Yield: Typically 90-95%.

    • Expected ¹H NMR (400 MHz, DMSO-d₆): δ 9.95 (s, 1H, -CONH-), 8.05 (t, J = 1.8 Hz, 1H, Ar-H), 7.85 (dt, J = 7.8, 1.3 Hz, 1H, Ar-H), 7.70 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H, Ar-H), 7.45 (t, J = 7.9 Hz, 1H, Ar-H), 4.50 (s, 2H, -NH₂).

    • Expected MS (ESI+): m/z 215/217 [M+H]⁺ (characteristic bromine isotope pattern).

Step 2: Synthesis of 1-(3-Bromophenyl)-1H-1,2,4-triazole

  • Reagents & Setup: In a 100 mL round-bottom flask, combine 3-bromobenzohydrazide (10.75 g, 50 mmol), triethyl orthoformate (25 mL, ~150 mmol), and a catalytic amount of formic acid (0.5 mL).

  • Reaction: Heat the mixture in an oil bath at 130-140 °C for 5 hours. Ethanol will distill off as the reaction proceeds. Monitor the reaction by TLC (Eluent: 70% Ethyl Acetate in Hexane).

  • Work-up: After cooling to room temperature, remove the excess triethyl orthoformate under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the final product.

  • Characterization: The product, 1-(3-bromophenyl)-1H-1,2,4-triazole, is typically an off-white to pale yellow solid.

    • Yield: Typically 75-85%.

    • Expected ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, Triazole-H), 8.15 (s, 1H, Triazole-H), 7.95 (t, J = 1.9 Hz, 1H, Ar-H), 7.70 (dt, J = 7.9, 1.5 Hz, 1H, Ar-H), 7.60 (dt, J = 8.0, 1.5 Hz, 1H, Ar-H), 7.40 (t, J = 8.0 Hz, 1H, Ar-H).

    • Expected ¹³C NMR (101 MHz, CDCl₃): δ 152.0, 142.5, 138.2, 131.0, 129.5, 123.0, 122.8, 119.0.

    • Expected MS (ESI+): m/z 224/226 [M+H]⁺ (characteristic bromine isotope pattern).

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the linker to couple with a boronic acid, a common strategy for building kinase inhibitors that target the enzyme's hinge region. The exemplar coupling partner is (4-formylphenyl)boronic acid.

Workflow Diagram:

G A 1-(3-bromophenyl)- 1H-1,2,4-triazole E 4'-(1H-1,2,4-triazol-1-yl)- [1,1'-biphenyl]-4-carbaldehyde A->E B (4-formylphenyl)boronic acid B->E C Pd(PPh₃)₄ K₂CO₃ C->E D Toluene/EtOH/H₂O Heat D->E

Caption: Suzuki-Miyaura coupling of the linker with a pharmacophore.

  • Reagents & Setup: To a microwave vial or Schlenk tube, add 1-(3-bromophenyl)-1H-1,2,4-triazole (224 mg, 1.0 mmol), (4-formylphenyl)boronic acid (180 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol).

  • Solvent & Degassing: Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL). Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C for 2-4 hours (or using a microwave reactor at 120 °C for 30 minutes). Monitor progress by LC-MS or TLC.

  • Work-up: After cooling, dilute the reaction with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).

  • Characterization:

    • Expected MS (ESI+): m/z 249 [M+H]⁺.

    • The resulting aldehyde can be further functionalized, for example, via reductive amination to install motifs common in kinase inhibitors.

Protocol 3: Application in Buchwald-Hartwig Amination

This protocol details the C-N bond formation, coupling the linker with a representative amine, morpholine. This is a key reaction for accessing a diverse chemical space.

  • Reagents & Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 1-(3-bromophenyl)-1H-1,2,4-triazole (224 mg, 1.0 mmol), morpholine (105 µL, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol).

  • Solvent: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 12-18 hours, with vigorous stirring. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane).

  • Characterization:

    • Expected MS (ESI+): m/z 231 [M+H]⁺.

Application Case Study: Scaffolding for p38α MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and various interleukins.[8] Dysregulation of this pathway is implicated in chronic inflammatory diseases such as rheumatoid arthritis. Consequently, inhibitors of p38α are of significant therapeutic interest.

Many potent p38α inhibitors are "hinge-binders" that form key hydrogen bonds with the backbone of the kinase hinge region, typically involving the nitrogen of a pyridine or similar heterocycle. The 1-(3-bromophenyl)-1,2,4-triazole linker is an excellent starting point for designing such inhibitors.

Signaling Pathway Diagram:

p38_pathway Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3Ks (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K GPCR GPCR Agonists GPCR->MAP3K MAP2K MAP2Ks (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Substrates phosphorylates Inflammation Inflammation Gene Expression Substrates->Inflammation leads to Inhibitor Drug Candidate with 1-(3-bromophenyl)-1,2,4-triazole Linker Inhibitor->p38 INHIBITS

Caption: Inhibition of the p38 MAPK signaling pathway.

By using the Suzuki coupling protocol described above, the 1-(3-bromophenyl)-1,2,4-triazole linker can be attached to a hinge-binding moiety (e.g., a substituted pyridine). The remaining position on the pyridine can then be further elaborated to interact with other regions of the ATP binding pocket, optimizing potency and selectivity. The meta-linkage provides a crucial vector that directs this elaboration away from the hinge into the solvent-exposed region, a common strategy for improving physical properties and adding new interaction points.

Quantitative Data Summary

The following table summarizes the key quantitative data for the protocols described.

Compound NameStepStarting MaterialMol. Weight ( g/mol )Typical Yield (%)Expected [M+H]⁺ (m/z)
3-BromobenzohydrazideSynthesis 1Methyl 3-bromobenzoate215.0590-95215/217
1-(3-Bromophenyl)-1H-1,2,4-triazoleSynthesis 23-Bromobenzohydrazide224.0675-85224/226
Coupled Aldehyde ProductSuzuki1-(3-Bromophenyl)-1H-1,2,4-triazole248.2670-90249
Coupled Amine ProductB-H Amination1-(3-Bromophenyl)-1H-1,2,4-triazole230.2765-85231

Conclusion and Future Perspectives

The 1-(3-bromophenyl)-1,2,4-triazole linker is a powerful and versatile building block for modern drug discovery. Its inherent stability, defined structural properties, and synthetic accessibility make it an invaluable tool for medicinal chemists. The protocols provided herein offer a clear and reproducible pathway for its synthesis and application in palladium-catalyzed cross-coupling reactions, enabling the rapid and modular construction of complex molecular architectures. As drug design moves towards increasingly sophisticated molecules, the strategic use of well-defined, multifunctional linkers like 1-(3-bromophenyl)-1,2,4-triazole will continue to be a cornerstone of successful therapeutic development.

References

  • Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines. PubMed. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. ScienceDirect. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. National Center for Biotechnology Information. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([2][6][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. National Center for Biotechnology Information. Available at: [Link]

  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available at: [Link]

  • New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Biointerface Research in Applied Chemistry. Available at: [Link]

  • 1 2 4-triazole compound. Google Patents.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. National Center for Biotechnology Information. Available at: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. Available at: [Link]

  • Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. CORE. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives. Kabale University Library Catalog. Available at: [Link]

  • Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • 1,2,4-triazole derivatives and their anti mycobacterial activity. Justia Patents. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Available at: [Link]

  • Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. Google Patents.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. ResearchGate. Available at: [Link]

  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors.. ResearchGate. Available at: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. Available at: [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. Available at: [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link]

  • The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins. PubMed. Available at: [Link]

  • Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. ResearchGate. Available at: [Link]

  • Examples of 1,2,4-triazole derivatives used in drugs. The red color.... ResearchGate. Available at: [Link]

Sources

Application Note: High-Throughput Synthesis & Evaluation of Next-Gen Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a streamlined protocol for the synthesis and biological evaluation of novel antifungal agents derived from 1-(3-bromophenyl)-1,2,4-triazole .

Fungal resistance to azoles (e.g., fluconazole, voriconazole) is a growing clinical crisis.[1] The 1,2,4-triazole pharmacophore remains the gold standard for inhibiting fungal lanosterol 14


-demethylase (CYP51) . However, static chemical structures limit efficacy against resistant strains.[1] This guide introduces a Divergent Synthesis Strategy , utilizing the 3-bromophenyl moiety as a reactive handle for Palladium-catalyzed cross-coupling. This allows researchers to rapidly generate libraries of lipophilic analogs designed to penetrate the fungal cell membrane and target the CYP51 hydrophobic access channel.

Scientific Background & Mechanism

The Pharmacophore

The 1,2,4-triazole ring is critical for antifungal activity.[1][2][3] The nitrogen at position 4 (N4) coordinates with the heme iron (


) in the active site of CYP51. This coordination prevents the binding of oxygen, blocking the demethylation of lanosterol to ergosterol.
The 3-Bromo Advantage

Using 1-(3-bromophenyl)-1,2,4-triazole as the core scaffold offers specific structural advantages:

  • Meta-Substitution Geometry: The meta (3-position) linkage orients the attached side chains away from the heme center and towards the enzyme's hydrophobic access channel.

  • Synthetic Modularity: The aryl bromide is highly reactive in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling "late-stage functionalization."[1]

Mechanism of Action Visualization

The following diagram illustrates the relationship between the synthetic pathway and the biological target.

G Start 1-(3-bromophenyl) -1,2,4-triazole Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Coupling + Boronic Acids Library Analog Library (Lipophilic Tails) Coupling->Library Purification Target Target: Fungal CYP51 (Ergosterol Pathway) Library->Target N4-Fe Binding Outcome Membrane Disruption & Fungal Death Target->Outcome Sterol Depletion

Figure 1: Workflow from chemical precursor to biological effect. The 3-bromo scaffold serves as the divergent point for library generation.

Chemical Synthesis Protocol

Safety Warning: Palladium catalysts and aryl halides are toxic. Work in a fume hood. Triazoles can be potential sensitizers.

Phase A: Preparation of the Scaffold (If not purchased)

If the starting material 1-(3-bromophenyl)-1,2,4-triazole is not commercially available, synthesize it via Ullmann-type coupling.

  • Reagents: 1-bromo-3-iodobenzene (1.0 eq), 1,2,4-triazole (1.2 eq), CuI (0.1 eq), Cs₂CO₃ (2.0 eq).[1]

  • Solvent: DMF (Dimethylformamide).[1]

  • Conditions: 100°C, 12 hours, Inert Atmosphere (

    
    ).
    
Phase B: Divergent Synthesis (Suzuki-Miyaura Coupling)

This is the critical step for generating novel analogs.

Reagents:

  • Substrate: 1-(3-bromophenyl)-1,2,4-triazole (1.0 eq, 1.0 mmol)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (

    
    ) (1.2 eq)[1]
    
  • Catalyst:

    
     (0.03 eq) — Chosen for stability in air and efficacy with aryl bromides.[1]
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (5 mL per mmol)

Step-by-Step Protocol:

  • Setup: Charge a microwave vial or round-bottom flask with the Substrate, Boronic Acid, and Catalyst.[1]

  • Inerting: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Crucial: Oxygen poisons the Pd catalyst.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction:

    • Method A (Thermal): Heat to 90°C for 12–16 hours.

    • Method B (Microwave - Recommended): Heat to 110°C for 30 minutes.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).[1]

  • Scavenging (Critical): Triazoles coordinate residual Palladium, which is cytotoxic and interferes with MIC assays.[1] Treat the organic phase with SiliaMetS® Thiol or activated charcoal for 30 minutes before filtration.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Gradient: 0

    
     5% Methanol in DCM).
    
Analytical Validation Criteria

Before biological testing, ensure compounds meet these standards:

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct Triazole protons (

8.5-9.5 ppm) and new Aryl signals.
Purity HPLC-UV (254 nm)> 95% Area Under Curve (AUC).
Pd Content ICP-MS< 10 ppm (Essential for non-toxic assay results).

Biological Evaluation Protocol (CLSI M27)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans and Aspergillus fumigatus. Standard: Adheres to CLSI M27-A3/A4 (Yeasts) and M38-A2 (Molds).

Materials
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).

  • Plates: 96-well sterile polystyrene microplates (U-bottom).

  • Controls: Fluconazole (Positive Control), DMSO (Solvent Control).[1]

Assay Workflow
  • Stock Preparation: Dissolve synthesized triazole analogs in 100% DMSO to a concentration of 1600

    
    g/mL.
    
  • Dilution: Perform serial 2-fold dilutions in RPMI 1640 to achieve a final testing range of 64

    
    g/mL to 0.125 
    
    
    
    g/mL. Final DMSO concentration must be < 1%.
  • Inoculum Prep:

    • Pick 5 colonies from 24h culture (Candida).

    • Suspend in saline to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640.

  • Incubation: Add 100

    
    L of inoculum to 100 
    
    
    
    L of drug dilution. Incubate at 35°C.
    • Candida: Read at 24 and 48 hours.

    • Aspergillus:[1][4] Read at 48 and 72 hours.

  • Readout: The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Expert Insights & Troubleshooting

Issue: Low Yield in Suzuki Coupling.

  • Cause: Protodeboronation of the boronic acid.

  • Fix: Switch base to

    
     or use Boronic Esters (Pinacol esters) which are more stable than acids.
    

Issue: "False Positives" in Antifungal Assay.

  • Cause: Residual Copper (from Ullmann step) or Palladium (from Suzuki step).[1] Heavy metals are fungicidal.

  • Fix: Re-purify using a metal scavenger resin (e.g., QuadraPure™ TU).[1] Verify metal content via ICP-MS if MIC is suspiciously low (< 0.01

    
    g/mL).
    

Issue: Poor Solubility in RPMI.

  • Cause: Analogs are too lipophilic (LogP > 5).

  • Fix: Formulate as a hydrochloride salt (treat ether solution with HCl gas) to improve aqueous solubility for testing.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link][5]

  • Peyton, L. R., et al. (2015).[1] "The mechanism of azole resistance in Aspergillus fumigatus." Journal of Antimicrobial Chemotherapy. (Discusses the CYP51 target and structural requirements). [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (The foundational text for the synthesis protocol). [Link]

  • Shrestha, S. K., et al. (2017).[1] "Triazole-based inhibitors of sterol 14

    
    -demethylase (CYP51)."[4][7][8] European Journal of Medicinal Chemistry. (Provides context on SAR for triazole antifungals).
    [Link]
    

Sources

Application Note: Modular Functionalization of 1-(3-bromophenyl)-1,2,4-triazole via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Click Chemistry (specifically CuAAC: Copper-Catalyzed Azide-Alkyne Cycloaddition) to 1-(3-bromophenyl)-1,2,4-triazole .

The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, serving as the core of blockbuster antifungal agents (e.g., Fluconazole, Itraconazole) and aromatase inhibitors (e.g., Letrozole).[1] The 3-bromophenyl derivative acts as a critical "Click-Ready Scaffold." The bromine substituent allows for the rapid installation of azide or alkyne handles, transforming this static building block into a modular hub for high-throughput library generation or PROTAC (Proteolysis Targeting Chimera) assembly.

Key Applications
  • Antifungal Library Screening: Rapid synthesis of C1-substituted analogs.

  • PROTAC Development: Linking the triazole (protein of interest binder) to E3 ligase ligands.

  • Fluorescent Labeling: Attaching fluorophores for cellular localization studies.

Strategic Workflow

The utility of 1-(3-bromophenyl)-1,2,4-triazole relies on a "Prime-and-Click" strategy. The aryl bromide is chemically inert to standard click conditions, requiring an activation step to convert the bromine into a "click handle" (Azide or Alkyne).

Workflow Diagram

G cluster_0 Phase 1: Priming (Activation) cluster_1 Phase 2: Click Reaction (CuAAC) Start 1-(3-bromophenyl)- 1,2,4-triazole (Br-Core) Azide Aryl Azide (N3-Core) Start->Azide Cu-Catalyzed Azidation Alkyne Aryl Alkyne (C≡CH-Core) Start->Alkyne Sonogashira Coupling Triazole_Link 1,2,3-Triazole Linker (Bioconjugate) Azide->Triazole_Link + R-Alkyne (CuSO4/NaAsc) Alkyne->Triazole_Link + R-Azide (CuSO4/NaAsc) Library Drug Library / PROTAC Triazole_Link->Library Purification & Screening

Figure 1: The divergent synthesis pathway. The Br-Core is activated to either an Azide or Alkyne, enabling modular attachment of diverse functional groups via CuAAC.

Phase 1: Priming the Scaffold (Protocols)

Before "clicking," the bromine handle must be converted. Two primary routes are available depending on the desired library geometry.

Protocol A: Copper-Catalyzed Azidation (Br N )

Direct conversion of aryl bromide to aryl azide.

Mechanism: This reaction utilizes a Cu(I) catalyst stabilized by a diamine ligand to facilitate nucleophilic aromatic substitution of the bromide with azide.

Reagents:

  • Substrate: 1-(3-bromophenyl)-1,2,4-triazole (1.0 equiv)

  • Sodium Azide (NaN

    
    ): 2.0 equiv
    
  • Copper(I) Iodide (CuI): 10 mol%[2][3]

  • Ligand: L-Proline (20 mol%) or DMEDA (15 mol%)

  • Base: NaOH (20 mol%) or K

    
    CO
    
    
    
  • Solvent: DMSO/H

    
    O (7:3 ratio)
    

Step-by-Step:

  • Setup: In a screw-cap vial, combine the aryl bromide (1 mmol), CuI (19 mg), NaN

    
     (130 mg), and L-Proline (23 mg).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvation: Add DMSO (2 mL) and degassed water (0.5 mL).

  • Reaction: Seal and heat to 90°C for 12–24 hours. Note: Monitoring by TLC is crucial; look for the disappearance of the starting bromide.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMSO. Dry organic layer over MgSO

    
    .
    
  • Safety Check: Aryl azides can be energetic. Store in the dark at 4°C. Do not distill.

Protocol B: Sonogashira Installation (Br C CH)

Installation of an alkyne handle.

Reagents:

  • Substrate: 1-(3-bromophenyl)-1,2,4-triazole (1.0 equiv)

  • Trimethylsilylacetylene (TMS-acetylene): 1.5 equiv

  • Catalyst: Pd(PPhngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et

    
    N (anhydrous) or Et
    
    
    
    N/THF mix.

Step-by-Step:

  • Coupling: Mix substrate, catalysts, and base under Argon. Add TMS-acetylene dropwise. Heat to 70°C for 4–8 hours.

  • Deprotection (One-Pot): Cool to RT. Add MeOH and K

    
    CO
    
    
    
    (2.0 equiv). Stir for 2 hours to remove the TMS group, revealing the terminal alkyne.
  • Purification: Filter through a celite pad. Concentrate and purify via silica flash chromatography.

Phase 2: The Click Reaction (CuAAC Protocol)

Once the scaffold is primed (as an Azide or Alkyne), it can be conjugated to any complementary partner (e.g., a linker, a fluorophore, or a second drug pharmacophore).

Standard Operating Procedure (SOP) for CuAAC:

ComponentConcentrationFunction
Primed Scaffold 100 mM (in DMSO)The 1,2,4-triazole core (Azide or Alkyne).
Partner Molecule 100 mM (in DMSO)The variable component (e.g., PEG-Linker-E3 Ligand).
CuSO

• 5H

O
50 mM (in H

O)
Pre-catalyst source of Copper.
THPTA Ligand 100 mM (in H

O)
Protects Cu(I) from oxidation; accelerates reaction.
Sodium Ascorbate 500 mM (fresh)Reducing agent (converts Cu(II)

Cu(I)).

Experimental Steps:

  • Premix Catalyst: Mix CuSO

    
     (10 µL) and THPTA (20 µL) in a microtube. Incubate for 5 mins.
    
  • Reaction Assembly: In a clean vial, add:

    • Solvent: 500 µL (tBuOH/H

      
      O 1:1 or DMSO/H
      
      
      
      O).
    • Primed Scaffold: 10 µL (1.0 equiv).

    • Partner Molecule: 10 µL (1.0 equiv).

    • Catalyst Premix: 30 µL (5 mol% Cu).

  • Initiation: Add Sodium Ascorbate (10 µL). The solution may turn bright yellow (characteristic of Cu(I)-THPTA).

  • Incubation: Stir at Room Temperature for 1–4 hours.

  • Validation: Analyze via LC-MS. The 1,2,3-triazole product will show a distinct mass shift (Sum of Mass A + Mass B).

Applications & Case Studies

Application 1: Antifungal PROTAC Synthesis

Concept: Fungal resistance is driven by overexpression of CYP51. A PROTAC strategy degrades the CYP51 enzyme rather than just inhibiting it.

  • Warhead: 1-(3-bromophenyl)-1,2,4-triazole (binds CYP51).

  • Linker: PEG-chain formed via Click.

  • E3 Ligand: Thalidomide derivative (binds Cereblon).

Logic: The "Click" reaction creates a stable 1,2,3-triazole linkage that mimics the amide bonds often used in linkers but with higher metabolic stability.

PROTAC cluster_degrade Target Target Protein (CYP51) Warhead 1,2,4-Triazole Scaffold Target->Warhead Binding Linker Click Linker (1,2,3-Triazole) Warhead->Linker E3Ligand Cereblon Ligand (Thalidomide) Linker->E3Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3 Recruitment Ubiquitination Ubiquitination & Degradation E3->Ubiquitination

Figure 2: PROTAC assembly. The central "Click Linker" is formed by reacting the Azide-functionalized triazole scaffold with an Alkyne-tagged E3 ligand.

Application 2: Fragment-Based Drug Discovery (FBDD)

Concept: Use the 1-(3-bromophenyl)-1,2,4-triazole as an "Anchor."

  • Convert Anchor to Azide.

  • React with a library of 100 diverse terminal alkynes in a 96-well plate.

  • Screen the crude reaction mixtures directly in fungal inhibition assays (CuAAC is bio-orthogonal; copper toxicity must be controlled or chelated).

Scientific Integrity & Troubleshooting

Self-Validating Systems
  • IR Spectroscopy: When performing Protocol A (Azidation), the appearance of a strong stretch at ~2100 cm

    
      confirms azide formation. Its disappearance during the Click reaction confirms successful conjugation.
    
  • LC-MS Monitoring: The bromine isotope pattern (1:1 ratio of

    
    Br/
    
    
    
    Br) is a distinct handle.
    • Pre-reaction: Doublet mass peaks.

    • Post-Azidation: Loss of Br pattern, mass shift.

    • Post-Click: Appearance of product mass.[4]

Critical Controls
  • Copper Chelation: For biological assays, residual copper is toxic. Use scavenger resins (e.g., QuadraPure™ TU) or wash with EDTA buffers post-reaction.

  • Regioselectivity: CuAAC is highly selective for the 1,4-disubstituted 1,2,3-triazole. Thermal (uncatalyzed) Huisgen cycloaddition yields a mixture of 1,4- and 1,5-isomers and should be avoided.

References

  • Liang, H., et al. (2005).[5] "Mild and Efficient Copper-Catalyzed Synthesis of Aryl Azides from Aryl Halides." Journal of the American Chemical Society. Link

  • Zhu, W., & Ma, D. (2003). "Synthesis of Aryl Azides and Vinyl Azides via Proline-Promoted CuI-Catalyzed Coupling Reactions." Chemical Communications. Link

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell. Link

  • Shapiro, T. A., et al. (2011). "Discovery of 1,2,4-Triazole-Based Antifungal Agents." Clinical Microbiology Reviews. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(3-Bromophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the ¹H NMR spectrum of 1-(3-bromophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide will leverage a comparative approach, referencing structurally similar compounds and established spectroscopic principles to predict and interpret its ¹H NMR spectrum.

The Structural Framework and Its Spectroscopic Implications

The molecular architecture of 1-(3-bromophenyl)-1H-1,2,4-triazole comprises two key components: a 1,2,4-triazole ring and a 3-bromophenyl substituent. The electronic properties of these two rings and the bromine atom will dictate the chemical environment of each proton, and consequently, their resonance frequencies (chemical shifts) and spin-spin coupling patterns in the ¹H NMR spectrum.

The 1,2,4-triazole ring is an electron-deficient aromatic system containing three nitrogen atoms. This inherent electron-withdrawing nature will generally cause the protons attached to it to appear at a lower field (higher ppm values) compared to benzene. The 3-bromophenyl group introduces further complexity. Bromine, being an electronegative atom, will exert a deshielding effect on the aromatic protons. The position of the bromine atom (meta to the point of attachment to the triazole ring) will influence the splitting patterns of the phenyl protons.

Predicted ¹H NMR Spectrum of 1-(3-Bromophenyl)-1H-1,2,4-triazole

Based on established principles of NMR spectroscopy and data from analogous compounds, the ¹H NMR spectrum of 1-(3-bromophenyl)-1H-1,2,4-triazole in a standard solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is anticipated to exhibit distinct signals corresponding to the protons of the triazole and the bromophenyl rings.

Triazole Protons:

The 1H-1,2,4-triazole ring has two protons, H-3 and H-5. Due to the asymmetry introduced by the phenyl substituent at the N-1 position, these two protons are chemically non-equivalent and are expected to appear as two distinct singlets.

  • H-5: This proton is adjacent to the nitrogen atom bonded to the phenyl ring. Its chemical shift is expected to be in the range of δ 8.0 - 8.5 ppm .

  • H-3: This proton is further away from the phenyl group and is anticipated to resonate at a slightly higher field, likely in the range of δ 7.8 - 8.2 ppm .

The absence of adjacent protons will result in these signals appearing as sharp singlets.

Bromophenyl Protons:

The 3-bromophenyl group will give rise to a more complex set of signals in the aromatic region of the spectrum. The four protons on this ring are chemically distinct and will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.

  • H-2': This proton is ortho to the triazole substituent and will likely appear as a triplet or a narrow multiplet around δ 7.8 - 8.0 ppm .

  • H-6': This proton is also ortho to the triazole substituent and meta to the bromine atom. It is expected to resonate as a doublet of doublets or a multiplet in the region of δ 7.6 - 7.8 ppm .

  • H-4': This proton is para to the triazole substituent and ortho to the bromine atom. It will likely appear as a doublet of doublets or a multiplet around δ 7.4 - 7.6 ppm .

  • H-5': This proton is meta to the triazole substituent and ortho to the bromine atom. It is expected to resonate as a triplet around δ 7.3 - 7.5 ppm .

The exact chemical shifts and coupling constants will be influenced by the solvent and the specific conformation of the molecule.

Comparative Analysis with Structurally Related Compounds

To substantiate our predicted spectral data, a comparative analysis with known compounds is essential.

CompoundRing SystemProtonsChemical Shift (δ, ppm)MultiplicityReference
1,2,4-Triazole TriazoleH-3, H-5~8.27s[1][2]
3-Bromophenol 3-BromophenylAromatic H6.7 - 7.1m[3]
1-Phenyl-1H-1,2,4-triazole Phenyl & TriazoleTriazole H, Phenyl H~8.1 (s, 1H), ~7.7 (s, 1H), 7.3-7.5 (m, 5H)s, s, m[4][5]
Predicted: 1-(3-bromophenyl)-1H-1,2,4-triazole 3-Bromophenyl & TriazoleTriazole & Phenyl H7.3 - 8.5m-

This comparative table highlights the expected chemical shift ranges for the protons in our target molecule, drawing parallels from simpler, well-characterized structures. The electron-withdrawing nature of the triazole ring is evident in the downfield shift of the phenyl protons in 1-phenyl-1H-1,2,4-triazole compared to benzene (δ ~7.34 ppm). The introduction of a bromine atom in the meta position is expected to further influence the chemical shifts and lead to the complex splitting patterns described above.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers aiming to acquire experimental data for 1-(3-bromophenyl)-1H-1,2,4-triazole or similar compounds, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Optimize the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for Spectral Interpretation

To systematically interpret the ¹H NMR spectrum of 1-(3-bromophenyl)-1H-1,2,4-triazole, the following workflow is advised:

G A Acquire ¹H NMR Spectrum B Identify Solvent and TMS Peaks A->B C Identify Triazole Protons (Singlets, δ 7.8-8.5) B->C D Identify Aromatic Protons (Multiplets, δ 7.3-8.0) B->D E Integrate All Signals C->E D->E F Analyze Splitting Patterns of Aromatic Signals E->F G Assign Specific Protons F->G H Compare with Predicted and Reference Spectra G->H I Confirm Structure H->I

Caption: A stepwise workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectral analysis of 1-(3-bromophenyl)-1H-1,2,4-triazole, while not directly available in the public domain, can be reliably predicted and interpreted through a comparative approach. By understanding the fundamental principles of NMR and leveraging data from analogous structures, researchers can confidently assign the proton signals and confirm the identity and purity of this and other novel heterocyclic compounds. This guide provides a robust framework for such an analysis, emphasizing scientific rigor and logical deduction in the absence of direct experimental evidence.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022-02-04).
  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... - ResearchGate.
  • 3-Bromophenol(591-20-8) 1H NMR - ChemicalBook.
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI.
  • 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts - SpectraBase.
  • 1,2,4-Triazole(288-88-0) 1H NMR spectrum - ChemicalBook.
  • A Comparative Guide to the Spectral Data Analysis of Phenyl-Substituted 1,2,4-Triazole Derivatives - Benchchem.
  • 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry.
  • Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. (2022-01-09).
  • 1,2,4-Triazole - SpectraBase.
  • 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR - ChemicalBook.
  • 1H NMR Characterization of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline: A Comparative Guide - Benchchem.
  • Supplementary Information - The Royal Society of Chemistry.
  • Chemical shifts.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest.
  • Short Summary of 1H-NMR Interpretation.
  • Fig. S23 1 H NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole - ResearchGate.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI.
  • NMR Spectra of Compounds - The Royal Society of Chemistry.
  • 1H NMR interpretation of an 1,2,3-triazole : r/chemistry - Reddit. (2016-12-13).
  • 1H NMR Chemical Shift - Oregon State University.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024-06-14).
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024-10-08).
  • Interpreting Aromatic NMR Signals - YouTube. (2021-03-24).
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PubMed. (2022-11-12).
  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives - ResearchGate. (2025-08-10).
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC.
  • Figure S11. 1H-NMR of 1-(3-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole... - ResearchGate.
  • 3-(4-Bromophenyl)-1H-[6][7][8]triazole - PubChem. Retrieved from

Sources

Differentiation of N-Substituted 1,2,4-Triazole Regioisomers via C13 NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Chemical Shifts for N-Substituted 1,2,4-Triazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the 1,2,4-triazole ring is a privileged scaffold found in blockbuster drugs like fluconazole and letrozole. However, the alkylation or arylation of the parent 1,2,4-triazole ring presents a persistent regioselectivity challenge, yielding three potential isomers: N1- , N2- , and N4-substituted products.

While H1 NMR is often inconclusive due to overlapping signals or lack of ring protons in fully substituted systems, C13 NMR spectroscopy serves as the definitive tool for structural assignment. This guide objectively compares the C13 NMR signatures of these regioisomers, providing a robust, self-validating workflow to distinguish the asymmetric N1/N2 isomers from the symmetric N4 isomer.

Mechanistic Insight: The Electronic Basis of Shift Differences

To interpret the data correctly, one must understand the electronic environment of the triazole ring carbons (C3 and C5).

  • N1-Substitution (Asymmetric): The substituent is attached to a pyrrole-like nitrogen (N1), which donates electron density into the ring.

    • C3: Flanked by two electron-withdrawing, pyridine-like nitrogens (N2 and N4). This creates a highly electron-deficient environment, resulting in a downfield shift (deshielded).

    • C5: Flanked by one pyridine-like nitrogen (N4) and one pyrrole-like nitrogen (N1). The electron donation from N1 shields C5 relative to C3, resulting in an upfield shift.

  • N4-Substitution (Symmetric): The substituent is on N4. The molecule possesses a plane of symmetry (assuming the substituent itself is not chiral/asymmetric).

    • C3 & C5: Both carbons are chemically equivalent, flanked by identical environments (N2/N4 and N4/N1 relationships are symmetrized). This results in a single signal.[1]

Comparative Analysis: N1 vs. N4 Regioisomers

The following table summarizes the diagnostic chemical shift ranges and coupling constants. Note that N2-isomers are rare in direct alkylation but follow similar asymmetry rules to N1, often distinguished by specific 2D correlations (HMBC).

Table 1: C13 NMR Performance Metrics for Isomer Differentiation
FeatureN1-Substituted (1,2,4-Triazole) N4-Substituted (1,2,4-Triazole) Differentiation Logic
Symmetry Asymmetric (

point group absent)
Symmetric (

usually present)
Count the peaks. N1 shows 2 ring signals; N4 shows 1.
C3 Shift (

)
150 – 158 ppm (Deshielded)143 – 146 ppm C3 in N1-isomers is significantly downfield.
C5 Shift (

)
143 – 148 ppm (Shielded)143 – 146 ppm C5 in N1-isomers is often close to the N4 signal.

(C3-C5)
> 5 ppm (typically 6-10 ppm)0 ppm (Equivalent)Large separation indicates N1; Zero separation indicates N4.

C5-H: ~205-212 Hz C3-H: ~190-200 HzC3/5-H: ~200-205 HzC5-H (adjacent to N1) has a larger coupling constant.

Critical Note: Chemical shifts are solvent-dependent. In DMSO-d6, peaks typically appear 1-2 ppm downfield compared to CDCl3. The relative difference (


) is the most reliable metric.
Validation Workflow

To ensure scientific integrity, a single 1D C13 experiment is often insufficient for absolute proof. The following decision tree outlines the self-validating workflow.

Triazole_Assignment Sample Unknown Triazole Isomer C13_1D Run 1D C13 NMR (Proton Decoupled) Sample->C13_1D Count_Peaks Count Ring Carbons (140-160 ppm region) C13_1D->Count_Peaks One_Peak Single Peak Observed Count_Peaks->One_Peak Symmetric Two_Peaks Two Peaks Observed Count_Peaks->Two_Peaks Asymmetric N4_Conclusion Assignment: N4-Isomer (Symmetric) One_Peak->N4_Conclusion Check_Delta Calculate Δδ (ppm) (High Field vs Low Field) Two_Peaks->Check_Delta Gated_Decouple Validation: Run Gated Decoupled C13 or HSQC Check_Delta->Gated_Decouple Δδ > 5 ppm Coupling_Analysis Analyze 1J(C-H) Coupling Constants Gated_Decouple->Coupling_Analysis N1_Conclusion Assignment: N1-Isomer (C5 J > C3 J) Coupling_Analysis->N1_Conclusion Confirm C5(H) > C3(H)

Figure 1: Decision tree for assigning 1,2,4-triazole regioisomers using C13 NMR data.

Experimental Protocols

To replicate these results, strict adherence to the following parameters is required. Triazole quaternary carbons often exhibit long relaxation times (


), leading to poor signal-to-noise ratios if standard parameters are used.
Protocol A: Standard 1D C13 NMR (Qualitative)
  • Sample Prep: Dissolve 15–25 mg of compound in 0.6 mL DMSO-d6. (DMSO is preferred over CDCl3 for solubility and preventing aggregation).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated decoupling).

  • Parameters:

    • Relaxation Delay (D1): 2.0 – 3.0 seconds (Standard).

    • Scans (NS): Minimum 512 (Triazole carbons are quaternary-like in intensity).

    • Spectral Width: 0 – 200 ppm.

Protocol B: Quantitative/Gated Decoupled C13 (For J-Coupling Validation)
  • Purpose: To measure

    
     coupling constants without NOE enhancement, allowing integration and coupling analysis.
    
  • Pulse Sequence: zgig (Inverse gated decoupling) or simply run a non-decoupled spectrum if S/N allows.

  • Parameters:

    • Relaxation Delay (D1): 5.0 – 10.0 seconds (Crucial for full relaxation of ring carbons).

    • Acquisition Time (AQ): > 1.0 second (for high resolution).

    • Processing: No line broadening (LB = 0) to resolve splitting patterns.

References
  • Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057. Link

  • Claramunt, R. M., et al. (2006). The annular tautomerism of 1,2,3- and 1,2,4-triazoles in the solid state and in solution. Arkivoc, (v), 5-11. Link

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. (Fundamental reference for azole chemical shifts).
  • Dolzhenko, A. V., et al. (2010). NMR studies of 1,2,4-triazole derivatives. Magnetic Resonance in Chemistry, 48(8), 614-622. Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of 1-(3-bromophenyl)-1H-1,2,4-triazole using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy.[1][2] Intermediates such as 1-(3-bromophenyl)-1H-1,2,4-triazole, a key building block in the synthesis of various therapeutic agents, demand rigorous analytical scrutiny. Even trace impurities can propagate through synthetic steps, leading to unwanted side-products, reduced yields, and potential safety concerns in the final drug product.[3]

This guide provides an in-depth, experience-driven protocol for the purity validation of 1-(3-bromophenyl)-1H-1,2,4-triazole using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, establish a self-validating experimental design, and compare the technique's performance against viable alternatives.

The Analytical Imperative: Why LC-MS for Purity Determination?

LC-MS stands as a premier analytical tool for pharmaceutical analysis due to its synergistic combination of the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the unparalleled sensitivity and specificity of Mass Spectrometry (MS).[4][5] For a molecule like 1-(3-bromophenyl)-1H-1,2,4-triazole, this dual capability is critical. HPLC separates the target compound from process-related impurities and degradation products, while MS provides definitive identification based on molecular weight and structural fragments, even for co-eluting species that a standard UV detector might miss.[4]

Table 1: Key Properties of 1-(3-bromophenyl)-1H-1,2,4-triazole

PropertyValueRationale for LC-MS Analysis
Molecular Formula C₈H₆BrN₃The presence of nitrogen atoms in the triazole ring makes the molecule basic and readily protonated for positive-ion ESI-MS.[6]
Molecular Weight ~224.06 g/mol The distinct isotopic signature of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) provides a definitive confirmation point in the mass spectrum.
Structure Aromatic, HeterocyclicThe aromatic nature allows for strong retention and good separation on reversed-phase C18 columns via hydrophobic interactions.[7]
Expected Ionization [M+H]⁺Electrospray Ionization (ESI) in positive mode is predicted to be highly efficient due to the accessible lone pair electrons on the triazole nitrogens.

Part 1: The Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any analytical result hinges on a robust and well-rationalized methodology.[8] This protocol is designed not just to generate data, but to ensure its integrity at every stage.

LCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection cluster_analysis 4. Data Processing & Analysis A Weigh ~10 mg of 1-(3-bromophenyl)-1H-1,2,4-triazole B Dissolve in 10 mL Methanol (Stock Solution: 1 mg/mL) A->B C Dilute to 10 µg/mL in Mobile Phase A (Working Solution) B->C D Inject 5 µL onto C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) C->D E Apply Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) D->E F Maintain Column Temp at 40°C E->F G Ionize with ESI (+) F->G H Acquire Full Scan Data (m/z 100-500) G->H I Optional: MS/MS Fragmentation of parent ion (m/z 224/226) H->I J Integrate Chromatographic Peaks I->J K Extract Ion Chromatogram (XIC) for m/z 224 & 226 J->K L Calculate Purity via Area % K->L M Identify Impurities by Mass K->M

Caption: LC-MS workflow for purity analysis.

Step-by-Step Methodology

1. Materials and Reagents:

  • 1-(3-bromophenyl)-1H-1,2,4-triazole test sample.

  • HPLC-grade or LC-MS grade Acetonitrile.

  • LC-MS grade Water.

  • LC-MS grade Formic Acid.

  • Methanol (for stock solution).

2. Standard and Sample Preparation:

  • Rationale: Accurate concentration and proper dissolution are foundational. Methanol is an excellent solvent for this compound, while final dilution in the initial mobile phase composition prevents peak distortion.

  • Protocol:

    • Prepare a stock solution of the test sample at 1.0 mg/mL in methanol.

    • Perform a serial dilution to create a working solution of 10 µg/mL. The final dilution should be made in a solvent matching the initial chromatographic conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3. LC-MS System Parameters:

  • Rationale: The chosen parameters are optimized for the separation of small, aromatic, and moderately polar compounds. The C18 column provides the necessary hydrophobic retention. The formic acid acidifies the mobile phase, which serves two purposes: it sharpens peak shape by preventing silanol interactions on the column and, crucially, it promotes protonation ([M+H]⁺) of the analyte for efficient ESI+ ionization. A gradient elution ensures that impurities with different polarities are effectively separated and eluted as sharp peaks.

  • Protocol Table:

Table 2: Optimized LC-MS Method Parameters

ParameterSettingJustification
LC System Agilent 1290 Infinity II or equivalentHigh-pressure capability allows for use of small particle columns, enhancing resolution.
Column Reversed-Phase C18 (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm)Industry standard for robust, reproducible separation of aromatic small molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; formic acid aids ionization and peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase; provides strong elution for hydrophobic compounds.
Gradient 5% B to 95% B over 10 minEnsures elution of a wide range of potential impurities with varying polarities.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 40 °CReduces viscosity and improves peak symmetry; ensures run-to-run reproducibility.
Injection Vol. 5 µLA small volume minimizes potential for column overloading.
MS System Agilent 6120 Quadrupole LC/MS or equivalentProvides reliable mass accuracy for molecular weight confirmation.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for small molecules; positive mode targets the basic nitrogens in the triazole ring.
Scan Range m/z 100 - 500Covers the molecular weight of the target compound and a wide range of potential impurities and fragments.
Fragmentor Voltage 150 VModerate voltage to promote stable ion transmission without excessive in-source fragmentation.

4. Data Analysis and Purity Calculation:

  • Identity Confirmation: The primary peak in the Total Ion Chromatogram (TIC) must be verified. Extract the mass spectrum for this peak and confirm the presence of ions at m/z ~224.0 and ~226.0 in an approximate 1:1 ratio. This unique isotopic pattern is the definitive signature of a monobrominated compound.

  • Purity Calculation: The most direct method is area percent normalization, calculated as:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Trustworthiness Check: This calculation assumes that all impurities have the same ionization efficiency and detector response as the main compound. While a useful and rapid assessment, for regulatory filings, a more rigorous approach using relative response factors (RRFs) determined with impurity standards would be required.[5]

Part 2: Performance Comparison with Alternative Methodologies

While LC-MS is a powerful tool, a senior scientist must understand its place within the broader analytical armamentarium. The choice of technique is always a balance of sensitivity, specificity, sample compatibility, and the specific questions being asked.

Comparison cluster_lcuv HPLC-UV cluster_lcms LC-MS (This Guide) cluster_gcms GC-MS cluster_nmr qNMR UV Quantitative (Area %) GC For Volatile Impurities UV_Impurity Detects Chromophoric Impurities MS Quantitative (Area %) MS_Impurity Identifies Impurities by Mass MS_Sensitivity High Sensitivity NMR Absolute Purity (No Standards) GC_Deriv May Require Derivatization NMR_Sensitivity Lower Sensitivity Purity Purity Validation of 1-(3-bromophenyl)-1H-1,2,4-triazole Purity->UV Common Purity->MS Superior ID Purity->GC Specific Use Purity->NMR Absolute

Caption: Comparison of analytical techniques.

Table 3: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantages for this AnalyteDisadvantages
LC-MS Chromatographic separation followed by mass-based detection.High Specificity: Provides molecular weight data, enabling definitive identification of impurities.[4] High Sensitivity: Can detect trace-level impurities missed by other detectors.Semi-Quantitative: Area % assumes equal response factors. Can suffer from ion suppression.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust & Quantitative: Excellent for routine QC and calculating purity via area %. Simple and widely available.Lacks Specificity: Cannot identify unknown impurities. Co-eluting impurities without a chromophore are missed.
GC-MS Separation of volatile compounds in a gas stream followed by mass detection.Excellent for detecting volatile organic impurities or residual solvents.[2]The analyte has a relatively high boiling point and may require high temperatures, risking degradation. Less suitable for non-volatile impurities.
qNMR Nuclear Magnetic Resonance spectroscopy used quantitatively.Primary Method: Provides absolute purity without needing reference standards for impurities.[2] Highly structure-specific.Low Sensitivity: Not suitable for detecting impurities below the ~0.1% level. Requires a relatively large amount of sample.

For the comprehensive validation of 1-(3-bromophenyl)-1H-1,2,4-triazole purity, LC-MS is the superior technique. It combines the robust quantitative capability of HPLC with the unequivocal identification power of MS. While HPLC-UV is suitable for routine quality control once impurity profiles are known, LC-MS is indispensable during process development and for investigational purposes where unknown impurities must be identified and characterized.[3] Techniques like GC-MS and qNMR serve as valuable orthogonal methods to cover specific purity aspects (volatile impurities and absolute quantification, respectively) that complement the core LC-MS data, creating a complete and trustworthy analytical package.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Purity Standards for Synthesis Material Intermediates. Retrieved from [Link]

  • Houghton, R. (2009). A generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis. Available at: [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)-1H-[1][4][9]triazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Aromatic Heterocyclic Compounds: Synthesis, Reactivity and Applications. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Infrared Spectroscopy for the Confirmation of the 1,2,4-Triazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification of pharmacologically significant scaffolds is a cornerstone of rigorous scientific practice. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a privileged structure in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of these compounds. This guide provides an in-depth comparison of the characteristic IR spectral features of the 1,2,4-triazole ring against other common azole heterocycles, supported by experimental data and protocols to ensure trustworthy and reproducible results.

The Vibrational Signature of the 1,2,4-Triazole Ring

The IR spectrum of a 1,2,4-triazole derivative is a composite of various vibrational modes originating from the triazole ring and its substituents. The key to confirming the presence of the 1,2,4-triazole moiety lies in identifying a combination of characteristic absorption bands. These vibrations, arising from the stretching and bending of specific bonds within the heterocyclic core, serve as a molecular fingerprint.

A study published in the Journal of Molecular Structure provides a detailed vibrational analysis of 1,2,4-triazole, combining experimental data with theoretical calculations to assign the observed IR bands.[1] The characteristic IR absorption peaks for the 1,2,4-triazole ring are summarized in the table below.

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
N-H Stretching3150 - 3100Medium, often broadThe position and broadness are sensitive to hydrogen bonding.[2][3]
Aromatic C-H Stretching3100 - 3000Medium to WeakTypically observed as sharp peaks.[3]
C=N Stretching1680 - 1620Medium to StrongThis is a key indicator of the triazole ring's double bond character.[4]
N=N Stretching1560 - 1540MediumAnother crucial band for identifying the triazole core.[3]
Ring Stretching (C=C, C-N)1530 - 1400Medium to StrongA complex region with multiple bands corresponding to the vibrations of the entire ring.[2][3]
In-plane N-H Bending1300 - 1250Medium
C-N Stretching1200 - 1100Medium to Strong[1]
Ring Breathing/Deformation1100 - 900MediumThese vibrations involve the expansion and contraction of the entire ring.
Out-of-plane C-H Bending900 - 800Medium to StrongThe position can be influenced by the substitution pattern on the ring.

Table 1: Characteristic IR Absorption Bands of the 1,2,4-Triazole Ring.

Distinguishing 1,2,4-Triazole from Other Azoles: A Comparative IR Analysis

In drug discovery and development, it is often necessary to differentiate the 1,2,4-triazole isomer from other structurally similar azoles such as 1,2,3-triazole, imidazole, pyrazole, and tetrazole. Each of these heterocycles possesses a unique set of vibrational modes that allows for their distinction via IR spectroscopy. A comparative analysis of their key IR absorption bands is presented below.

Heterocyclic RingN-H Stretching (cm⁻¹)C=N / C=C / N=N Stretching (cm⁻¹)Ring Breathing/Deformation (cm⁻¹)Key Distinguishing Features
1,2,4-Triazole 3150 - 31001680 - 1620 (C=N), 1560 - 1540 (N=N)1100 - 900Presence of both C=N and N=N stretching bands is characteristic.[3][4]
1,2,3-Triazole ~3130~1640 (C=N), ~1450 (N=N)~1200 - 1000The N=N stretching frequency is typically lower than in 1,2,4-triazole.[2]
Imidazole 3150 - 2800 (very broad)~1670 (C=N), ~1580, ~1480 (C=C)~1100 - 800Very broad N-H stretch due to strong hydrogen bonding. The C=N stretch is prominent.[5]
Pyrazole 3150 - 3120~1590 (C=C), ~1480 (C=N)~1050 - 900The C=N stretching frequency is generally lower than in imidazole.[6]
Tetrazole 3150 - 3050~1640 (N=N), ~1450 (N-N)~1200 - 900Characterized by strong N=N and N-N stretching vibrations.[7][8]

Table 2: Comparative IR Absorption Bands of Common Azole Heterocycles.

The primary distinguishing feature for the 1,2,4-triazole ring is the presence of distinct stretching vibrations for both the C=N and N=N bonds within the specified ranges. While other azoles also exhibit absorptions in these regions, the specific combination and relative intensities of these bands in a 1,2,4-triazole spectrum are often unique.

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-quality and reliable IR spectrum for a 1,2,4-triazole-containing compound, a systematic approach to sample preparation and analysis is crucial. The following protocols for solid samples are widely used and provide excellent results.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method is ideal for obtaining high-resolution transmission spectra of solid samples.

Protocol:

  • Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the solid 1,2,4-triazole sample to a very fine powder. This minimizes light scattering.

  • Mixing with KBr: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and gently mix with the sample. KBr is transparent in the mid-IR region.

  • Further Grinding: Thoroughly grind the mixture until it is a homogenous, fine powder.

  • Pellet Pressing: Transfer the powder to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum with an empty sample compartment to account for atmospheric water and carbon dioxide.

  • Sample Analysis: Acquire the IR spectrum of the sample.

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid 1,2,4-triazole sample directly onto the ATR crystal.

  • Applying Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

Workflow for 1,2,4-Triazole Ring Confirmation using IR Spectroscopy

The following diagram illustrates the logical workflow for confirming the presence of a 1,2,4-triazole ring in a sample using IR spectroscopy.

IR_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_comparison Data Comparison & Confirmation Sample Solid Sample Prep Prepare Sample (KBr Pellet or ATR) Sample->Prep Acquire Acquire IR Spectrum Prep->Acquire Identify Identify Characteristic Peaks (N-H, C=N, N=N, Ring Vibrations) Acquire->Identify Compare Compare with Literature Values for 1,2,4-Triazole Identify->Compare CompareAzoles Compare with Spectra of Other Azoles (Imidazole, Pyrazole, etc.) Identify->CompareAzoles Confirmation Confirmation of 1,2,4-Triazole Ring Compare->Confirmation CompareAzoles->Confirmation

Caption: Workflow for 1,2,4-Triazole Confirmation via IR.

Conclusion

Infrared spectroscopy stands as an indispensable tool for the structural verification of 1,2,4-triazole-containing compounds. By meticulously identifying the characteristic vibrational bands of the triazole ring and judiciously comparing them with the spectral features of other common azoles, researchers can confidently confirm the presence of this vital pharmacological scaffold. The experimental protocols and comparative data presented in this guide provide a robust framework for achieving accurate and reproducible results, thereby upholding the principles of scientific integrity in drug discovery and development.

References

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • Guan, X., Li, X., Li, Y., & Li, H. (2020). Structural, physical, surface and NMR study of 5-(benzylthio)-1H-tetrazole compound. Journal of Molecular Structure, 1222, 128919.
  • Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • Billes, F., Endrédi, H., & Keresztury, G. (1998). Experimental and Theoretical Investigation of the Geometry and Vibrational Frequencies of 1,2,3-Triazole, 1,2,4-Triazole, and Tetrazole Anions. The Journal of Physical Chemistry A, 102(4), 553-564.
  • Kumar, A., Sharma, S., & Kumar, S. (2019). Synthesis and biological evaluation of heterocyclic 1, 2, 4-triazole scaffolds as promising pharmacological agents. BMC chemistry, 13(1), 1-15. [Link]

  • Frequencies of the Absorption Band Peaks (сm-1 ) in the Experimental and Theoretical IR Spectra of Triazole. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • Özdemir, N., Gümrükçüoğlu, İ., & Uğurlu, G. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1, 2, 4-traizaol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 525-540.
  • Palmer, M. H., Ridley, T., & Vaval, N. (2012). The electronic states of 1, 2, 4-triazoles: A study of 1H-and 1-methyl-1, 2, 4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of chemical physics, 136(9), 094306. [Link]

  • Pyrazole. (n.d.). In SpectraBase. John Wiley & Sons, Inc. Retrieved from [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Pyrazole. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared. (n.d.). AIP Publishing. Retrieved from [Link]

  • Al-Jubouri, H. R. A. (2016). Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives From 2-Mercapto-3-phenyl-4(3H)Quinazolinone. Iraqi Journal of Science, 57(2A), 920-935.
  • Barid, R. K., & Mohsin, M. A. (2017). Preparation, Spectra characterization of new 1, 2, 4-Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research, 12(24), 14878-14881.
  • FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • Vibrational spectroscopy of triazoles and tetrazole. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-bromophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 1-(3-bromophenyl)-1H-1,2,4-triazole Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Drug Discovery Professionals

Core Directive: The "Precautionary Analog" Protocol

As a Senior Application Scientist, I must address a critical reality: specific toxicological data for 1-(3-bromophenyl)-1H-1,2,4-triazole is often sparse compared to common reagents. Therefore, this guide utilizes a Structure-Activity Relationship (SAR) Safety Protocol .

We derive our safety standards from the two functional moieties driving this molecule's reactivity and toxicity:

  • The 1,2,4-Triazole Ring: A known reproductive toxicant (Category 1B) and severe eye irritant.[1]

  • The Brominated Aromatic Ring: Associated with skin sensitization, lipophilicity (increasing dermal absorption), and environmental persistence.

Operational Rule: Until specific LC50/LD50 data proves otherwise, you must handle this compound as a suspected reproductive toxin and a severe eye irritant .

Risk Assessment & Hazard Identification

The following classification uses the GHS (Globally Harmonized System) framework, adopting the most conservative hazards from structural analogs (e.g., 1,2,4-triazole, bromobenzenes).

Hazard ClassCategoryHazard Statement CodeDescription
Reproductive Toxicity 1B H360 May damage fertility or the unborn child.[1]
Eye Damage/Irritation 2A H319 Causes serious eye irritation.[1][2][3][4][5][6]
Acute Toxicity (Oral) 4 H302 Harmful if swallowed.[1][3][5]
Skin Irritation 2 H315 Causes skin irritation.[4][5]
STOT - Single Exp. 3 H335 May cause respiratory irritation.[5]

Personal Protective Equipment (PPE) Strategy

Standard lab PPE is insufficient for halogenated azoles in solution. You must upgrade your barrier protection based on the physical state of the compound.

A. Hand Protection: The "Solvent-Permeation" Rule

Halogenated aromatics can degrade standard nitrile gloves rapidly when dissolved in organic solvents (DCM, THF, DMSO).

  • For Solid Handling (Powder):

    • Primary: Nitrile Exam Gloves (minimum 5 mil thickness).

    • Protocol: Change immediately if punctured or visibly contaminated.

  • For Solution Handling (Synthesis/Purification):

    • Primary (Inner): Polyethylene/Ethylene Vinyl Alcohol (PE/EVOH) Laminate gloves (e.g., Silver Shield® or North®). Reasoning: These provide broad chemical resistance against the carrier solvents and the halogenated aromatic.

    • Secondary (Outer): Standard Nitrile gloves. Reasoning: Provides dexterity and protects the inner glove from physical tears.[7]

B. Eye & Face Protection[1][4][5][6][8][9]
  • Mandatory: Chemical Safety Goggles (indirectly vented).

  • Prohibited: Safety glasses with side shields are not acceptable for synthesis steps involving heating or pressurized vessels, due to the risk of triazole-containing aerosols.

C. Respiratory Protection[1][3][4][6][8][9]
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood.

  • PPE (Secondary): If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator or a Powered Air Purifying Respirator (PAPR).

Operational Handling Protocols

Visualizing the Safe Workflow

The following diagram outlines the critical decision points from storage to disposal.

SafeHandling cluster_0 Engineering Controls Required Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (Dry, Inert Gas, <25°C) Receipt->Storage Log CAS# Weighing Weighing (Static-Free, Fume Hood) Storage->Weighing Transport in Secondary Container Reaction Reaction Setup (Closed System) Weighing->Reaction Dissolve Immediately Waste Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing containment zones (dashed box).

Step-by-Step Methodology
Phase 1: Storage
  • Environment: Store in a cool, dry place (<25°C). Triazoles can be hygroscopic; ensure the cap is tightly sealed.

  • Segregation: Store away from strong oxidizing agents and acids .[1] Triazoles can act as weak bases; contact with strong acids may generate heat or protonated salts.

Phase 2: Weighing & Transfer
  • The Static Risk: Fine organic powders often generate static charge. Use an antistatic gun or ionizer bar during weighing to prevent powder scattering (a major inhalation risk).

  • Containment: Weigh directly into the tared reaction vessel inside the fume hood. Do not use weighing boats that require transferring powder across the lab bench.

Phase 3: Reaction & Synthesis
  • Solvent Choice: When dissolving 1-(3-bromophenyl)-1H-1,2,4-triazole, avoid using acetone if strong bases are present, as this can lead to exothermic aldol-type side reactions. Preferred solvents: DMSO, DMF, or Acetonitrile.

  • Temperature Control: If heating >80°C, ensure a reflux condenser is active to prevent the volatilization of the brominated species.

Emergency Response & Spills

In the event of exposure, immediate action determines the outcome.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal ActionEye Flush 15min (Lift Eyelids) Eye->ActionEye ActionSkin Remove Clothing Wash Soap/Water Skin->ActionSkin ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show SDS/Chemical Name) ActionEye->Medical ActionSkin->Medical ActionInhal->Medical

Figure 2: Immediate decision tree for personnel exposure.[8]

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear double gloves, goggles, and a lab coat.

  • Contain: If solid, cover with a damp paper towel to prevent dust dispersion. If liquid, use a chemically inert absorbent (vermiculite or sand).

  • Clean: Scoop material into a hazardous waste bag. Wipe the surface with a mild detergent solution (triazoles are generally soluble in organic solvents, but soap/water is safer for initial surface decontamination).

Waste Disposal & Deactivation[4]

Critical Rule: Never dispose of this compound down the drain. It is likely toxic to aquatic life (Long-term Aquatic Hazard Category 2/3 inferred from brominated analogs).

  • Classification: Segregate as Halogenated Organic Waste .

  • Labeling: Clearly mark the waste container with "Contains Brominated Triazole - Potential Reprotoxin."

  • Deactivation (Laboratory Scale):

    • There is no simple "neutralization" for the triazole ring in a standard lab setting. Incineration by a licensed chemical waste facility is the only approved disposal method.

    • Do not mix with strong oxidizers in the waste stream (e.g., Nitric acid waste) to avoid potential formation of unstable nitrogen species.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1,2,4-Triazole. Retrieved from

  • PubChem. (2025). Compound Summary: 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (Analog). National Library of Medicine. Retrieved from

  • UC Berkeley EH&S. (2014). Glove Selection Guide for Halogenated Aromatics. Retrieved from

  • Sigma-Aldrich. (2025).[1][8] Safety Data Sheet: 3-(4-bromophenyl)-1-methyl-1,2,4-triazole (Analog). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromophenyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(3-bromophenyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.